Paliroden
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEWKIDCGDXBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870180 | |
| Record name | Paliroden | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188396-77-2 | |
| Record name | Paliroden [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188396772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paliroden | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05454 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paliroden | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALIRODEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VJ76L90T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Paliperidone's Mechanism of Action in Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone, the active metabolite of risperidone, is a second-generation atypical antipsychotic widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Its primary mechanism of action is attributed to a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][4] Beyond its established effects on neurotransmitter systems, emerging evidence suggests that paliperidone may exert a positive influence on neurogenesis, the process of generating new neurons. This is a critical area of research, as impaired neuroplasticity and neurogenesis have been implicated in the pathophysiology of schizophrenia and other psychiatric disorders.
This technical guide provides an in-depth exploration of the molecular mechanisms through which paliperidone is thought to influence neurogenesis. It details the key signaling pathways involved, summarizes relevant quantitative data from preclinical and clinical studies, outlines common experimental protocols, and provides visual representations of these complex interactions.
Core Signaling Pathways Implicated in Paliperidone-Mediated Neurogenesis
Paliperidone's pro-neurogenic effects appear to be mediated through the modulation of several interconnected intracellular signaling cascades that are crucial for neuronal survival, proliferation, and differentiation.
The Akt/GSK-3β Signaling Pathway
The Akt/GSK-3β pathway is a central regulator of cell survival and metabolism. Paliperidone has been shown to exert neuroprotective effects through the activation of this pathway. In preclinical models, paliperidone protected prefrontal cortical neurons from damage induced by the NMDA receptor antagonist MK-801, a compound used to model aspects of schizophrenia. This neuroprotection was associated with increased phosphorylation of both Akt1 and Glycogen Synthase Kinase 3β (GSK-3β).
Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and subsequent inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that, when active, can promote apoptosis and inhibit cell proliferation. Therefore, by inhibiting GSK-3β, paliperidone promotes cell survival and may facilitate neurogenesis. These protective effects of paliperidone were blocked by a PI3K inhibitor, confirming the upstream role of the PI3K/Akt pathway.
The Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a critical role in neurodevelopment and adult neurogenesis. GSK-3β is a key negative regulator of the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.
By inhibiting GSK-3β, paliperidone may mimic the effects of Wnt signaling. The inhibition of GSK-3β allows β-catenin to accumulate, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer-binding factor (Tcf/Lef) transcription factors. This complex then activates the transcription of target genes involved in cell proliferation, differentiation, and neuronal maturation, thereby promoting neurogenesis.
Brain-Derived Neurotrophic Factor (BDNF) Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that is essential for neuronal survival, differentiation, and synaptic plasticity. Studies have shown that treatment with paliperidone can increase serum BDNF levels in patients with first-episode schizophrenia. This increase in BDNF is correlated with clinical improvement.
BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding event triggers the autophosphorylation of the receptor and the activation of several downstream signaling cascades, including the PI3K/Akt pathway. By activating the Akt pathway, BDNF signaling leads to the inhibition of GSK-3β and the promotion of downstream effects conducive to neurogenesis and neuronal survival.
cAMP Response Element-Binding Protein (CREB) Signaling
CREB is a nuclear transcription factor that acts as a convergence point for multiple signaling pathways, including the BDNF-TrkB and Akt pathways. The phosphorylation of CREB at the Serine 133 residue is a critical event for its activation, enabling it to bind to cAMP response elements (CRE) in the promoter regions of target genes. These target genes are involved in various aspects of neuronal function, including neuronal survival, differentiation, and synaptic plasticity.
By stimulating upstream pathways like BDNF/TrkB and Akt, paliperidone can lead to the phosphorylation and activation of CREB. This, in turn, drives the expression of genes necessary for the different stages of neurogenesis, from the proliferation of neural progenitors to the maturation and integration of new neurons.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of paliperidone on markers related to neurogenesis.
Table 1: Effect of Paliperidone on Serum BDNF Levels in First-Episode Schizophrenia Patients
| Treatment Group | N | Duration | Baseline BDNF (mean ± SD) | Post-treatment BDNF (mean ± SD) | P-value (vs. Baseline) |
| Paliperidone | 47 | 12 weeks | Not specified | Increased | < 0.01 |
| Risperidone | 47 | 12 weeks | Not specified | Increased | < 0.01 |
| Data adapted from a study on first-episode schizophrenia patients. A significant increase in serum BDNF levels was observed in both treatment groups after 12 weeks. |
Table 2: Neuroprotective Effects of Paliperidone Against MK-801 Induced Damage in Prefrontal Cortical Neurons
| Assay | Condition | Outcome | P-value |
| MTT Metabolism Assay | MK-801 + Paliperidone | Inhibition of MK-801 induced neurotoxicity | < 0.01 |
| LDH Activity Assay | MK-801 + Paliperidone | Inhibition of MK-801 induced neurotoxicity | < 0.01 |
| Neurite Outgrowth | MK-801 + Paliperidone | Retardation of MK-801-mediated inhibition of neurite outgrowth | < 0.01 |
| Akt1 Phosphorylation | MK-801 + Paliperidone | Reversal of MK-801-induced decrease in phosphorylation | < 0.01 |
| GSK-3β Phosphorylation | MK-801 + Paliperidone | Reversal of MK-801-induced decrease in phosphorylation | < 0.01 |
| Data adapted from a study using mouse embryonic prefrontal cortical neurons. |
Experimental Protocols
The findings described in this guide are based on a variety of preclinical and clinical experimental designs. Below are detailed methodologies for key experiments.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary prefrontal cortical neurons are isolated from mouse embryos (e.g., embryonic day 15-16). Cells are dissociated and plated on poly-L-lysine-coated culture plates or coverslips. Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Treatment Protocol: After a period of stabilization in culture (e.g., 7 days), neurons are pre-treated with varying concentrations of paliperidone for a specified time (e.g., 1 hour). Subsequently, the neurotoxic agent MK-801 (an NMDA receptor antagonist) is added to the culture medium to induce neuronal damage. Control groups include vehicle-treated cells and cells treated with MK-801 or paliperidone alone.
-
Viability and Toxicity Assays:
-
MTT Assay: To assess cell viability, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cultures. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured spectrophotometrically.
-
LDH Assay: To measure cytotoxicity, the release of lactate dehydrogenase (LDH) into the culture medium from damaged cells is quantified using a colorimetric assay kit.
-
-
Western Blot Analysis: To analyze the activation of signaling pathways, cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of Akt, GSK-3β, and other proteins of interest. Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
Animal Models and In Vivo Neurogenesis Analysis
-
Animal Models:
-
Maternal Immune Activation (MIA) Model: Pregnant mice are injected with a viral mimetic, polyinosinic:polycytidylic acid (Poly I:C), to induce an immune response. The offspring of these mice exhibit behavioral and neurochemical abnormalities relevant to schizophrenia.
-
Chronic Restraint Stress Model: Rats or mice are subjected to daily periods of restraint stress for several weeks to induce a depressive-like phenotype and impair neurogenesis.
-
-
Drug Administration: Adult offspring from the MIA model or stressed animals are treated chronically with paliperidone (e.g., 0.05-1 mg/kg, i.p. or oral gavage) or vehicle for a period of several weeks (e.g., 21 days).
-
BrdU Labeling for Cell Proliferation: To label newly synthesized DNA in dividing cells, animals are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This is typically done over several days at the end of the treatment period.
-
Immunohistochemistry and Stereology: After a survival period (e.g., 24 hours for proliferation or 3-4 weeks for survival and differentiation studies), animals are euthanized, and their brains are sectioned. Immunohistochemistry is performed using antibodies against BrdU to identify the labeled cells. Co-labeling with markers for mature neurons (e.g., NeuN) or immature neurons (e.g., DCX) can be used to assess cell fate. The total number of BrdU-positive cells in the dentate gyrus of the hippocampus is then quantified using unbiased stereological methods.
Conclusion and Future Directions
The evidence presented in this guide indicates that paliperidone's mechanism of action extends beyond simple receptor antagonism to encompass the modulation of intracellular signaling pathways critical for neurogenesis and neuroprotection. By activating the Akt pathway and subsequently inhibiting GSK-3β, paliperidone influences both the Wnt/β-catenin and BDNF-TrkB signaling cascades. These actions converge on the activation of transcription factors like CREB, ultimately promoting the expression of genes that support neuronal survival, growth, and plasticity.
These findings have significant implications for the therapeutic use of paliperidone. Its potential to enhance neurogenesis could contribute to its efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive deficits that are often more debilitating and less responsive to traditional antipsychotics.
Future research should aim to further elucidate the precise molecular targets of paliperidone within these pathways and to validate these preclinical findings in larger clinical cohorts. Investigating the long-term effects of paliperidone on hippocampal volume and function in patients would be a crucial next step. A deeper understanding of these pro-neurogenic mechanisms will be invaluable for the development of novel therapeutic strategies that aim to restore neural plasticity in psychiatric disorders.
References
Paliroden's Role in Neuronal Progenitor Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Paliroden (SR57667B) and its role in the differentiation of neuronal progenitor cells. This compound is a non-peptidic, orally active neurotrophic compound that has demonstrated potential in stimulating neurogenesis, a process critical for brain repair and plasticity.[1][2] This document synthesizes available data on its mechanism of action, its effects in both in vitro and in vivo models, and the putative signaling pathways involved. Detailed experimental protocols and structured data tables are provided to support further research and development in this area.
Mechanism of Action
This compound's primary mechanism is centered on its neurotrophic and neuroprotective properties.[1] It is suggested to function as an agonist of the 5-HT1A receptor, a key target in modulating neuronal activity and development.[3] The activation of 5-HT1A receptors is known to initiate downstream signaling cascades that promote neuronal survival and differentiation.[4] Additionally, some studies suggest that this compound may also act as an irreversible inhibitor of monoamine oxidase B (MAOB). The compound has been shown to increase the formation of both neural progenitors and mature neurons, with an efficacy comparable to natural neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound. The data is primarily derived from studies on adult rat neural stem cells and animal models of neurogenesis.
Table 1: In Vitro Efficacy of this compound
| Parameter | Effective Concentration Range | Observed Effect | Reference |
|---|
| Neuronal & Progenitor Cell Formation | 1 nM - 100 nM | Increased rate of formation, similar to NGF or BDNF | |
Table 2: In Vivo Effects of this compound in Rat Models
| Model | Dosage | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Non-lesioned Adult Rat | 5 mg/kg p.o. | Progenitor Proliferation (BrdU, Ki67) | Strong increase | |
| Non-lesioned Adult Rat | 5 mg/kg p.o. | Neuronal Differentiation (Double-Cortin) | Strong increase | |
| Lesioned Adult Rat (Vincristine-induced) | Not Specified | NSC Migration Distance | 3-fold increase from lateral ventricle | |
| Lesioned Adult Rat (Vincristine-induced) | Not Specified | NSC Arrival at Lesion Site | Increased number of cells |
| Lesioned Adult Rat (Vincristine-induced) | Not Specified | Neuronal Differentiation at Lesion Site | Enhanced | |
Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound
This compound is believed to exert its pro-neurogenic effects primarily through the activation of the 5-HT1A receptor. This initiates a G-protein coupled signaling cascade that can involve multiple downstream effectors, including the MAPK/ERK and PI3K/Akt pathways. These pathways converge on the activation of key transcription factors such as CREB (cAMP response element-binding protein), which is a critical regulator of genes involved in neuronal survival, proliferation, and differentiation, including BDNF.
Experimental Workflow
The general workflow for assessing the impact of this compound on neuronal progenitor cells involves the isolation of stem cells, their propagation as neurospheres, induction of differentiation with the compound, and subsequent analysis using immunocytochemistry and other molecular techniques.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies described in the primary literature for studying this compound and standard neural stem cell techniques.
Protocol 1: Adult Neural Stem Cell (NSC) Isolation and Neurosphere Culture
-
Dissection: Euthanize adult rats according to approved institutional guidelines. Dissect the brain and isolate the subependymal zone (SEZ) tissue lining the lateral ventricles under sterile conditions.
-
Digestion: Mince the tissue and incubate in a dissociation medium (e.g., DMEM/F12 with papain and DNase I) at 37°C for 30-45 minutes.
-
Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in NSC proliferation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, EGF, and bFGF), and plate in non-adherent culture flasks.
-
Culture: Incubate at 37°C, 5% CO2. Neurospheres, free-floating clusters of NSCs and progenitors, should form within 7-10 days.
-
Passaging: Collect neurospheres, dissociate them back into single cells using a trypsin-like enzyme, and re-plate in fresh proliferation medium to expand the culture.
Protocol 2: In Vitro NSC Differentiation Assay
-
Preparation: Collect mature neurospheres (7-12 days old) and dissociate them into a single-cell suspension.
-
Plating: Plate the cells onto adhesive culture plates (e.g., coated with poly-L-ornithine and laminin) at a density of 5x10^4 to 1x10^5 cells/mL.
-
Differentiation Induction: Culture the cells in a differentiation medium (proliferation medium without the mitogens EGF and bFGF).
-
Treatment: Add this compound to the differentiation medium at final concentrations ranging from 1 nM to 100 nM. Include a vehicle-only control and a positive control (e.g., BDNF).
-
Incubation: Culture for 5-7 days to allow for differentiation into neurons and glia.
-
Fixation: After the incubation period, fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature for subsequent analysis.
Protocol 3: Immunocytochemistry for Cell Fate Analysis
-
Permeabilization: After fixation, wash the cells with PBS and permeabilize with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies overnight at 4°C. Use markers for different cell types:
-
Proliferating Progenitors: Anti-Ki67 or Anti-BrdU (requires prior BrdU incorporation).
-
Immature/Mature Neurons: Anti-Doublecortin (DCX) or Anti-β-III-tubulin.
-
Astrocytes: Anti-GFAP.
-
-
Secondary Antibody Incubation: Wash with PBS and incubate with species-specific fluorescently-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI, wash, and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of cells positive for each marker relative to the total number of DAPI-stained nuclei in multiple random fields per condition.
Disclaimer: This document is intended for informational and research purposes only. The signaling pathways described are based on current scientific understanding of related compounds and may require further direct validation for this compound. All experimental procedures should be performed in accordance with institutional guidelines and safety regulations.
References
- 1. Effects of this compound (SR57667B) and Xaliproden on Adult Brain Neu...: Ingenta Connect [ingentaconnect.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Assessment of Paliperidone in Alzheimer's Disease Models: A Technical Whitepaper
Disclaimer: Initial searches for "Paliroden" in the context of preclinical Alzheimer's disease research did not yield any results. This document focuses on "Paliperidone," the primary active metabolite of risperidone, for which relevant preclinical data in neuroinflammatory and cognitive deficit models exist.
This technical guide provides a comprehensive overview of the preclinical research on paliperidone, an atypical antipsychotic, in models relevant to Alzheimer's disease (AD). The content is intended for researchers, scientists, and drug development professionals, offering a structured summary of quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of paliperidone in models exhibiting pathologies relevant to Alzheimer's disease, such as neuroinflammation and cognitive deficits.
Table 1: Receptor Binding Affinity of Paliperidone
| Receptor | Affinity (Ki, nM) | Reference |
| Dopamine D2 | High | [1][2][3] |
| Serotonin 5-HT2A | High | [1][4] |
| Serotonin 5-HT7 | High | |
| Histamine H1 | High | |
| Adrenergic α1 | High | |
| Adrenergic α2 | High |
Table 2: Effects of Paliperidone on Neuroinflammation Markers in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
| Marker | Treatment Group | Result | Reference |
| TLR-4 Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |
| MyD88 Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |
| TNF-α Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |
| IL-1β Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |
| NF-κB (p65) Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |
| iNOS Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase | |
| COX-2 Protein Levels | Paliperidone (1mg/kg) + LPS | Prevention of LPS-induced increase |
Table 3: Behavioral Effects of Paliperidone in Animal Models
| Animal Model | Behavioral Test | Paliperidone Dose | Outcome | Reference |
| LPS-induced cognitive impairment | Not Specified | Not Specified | Neuroprotective potential, improves cognition and memory | |
| MK-801 induced hyperlocomotion | Locomotor Activity | 0.73 µmol/kg (oral) | Significant decrease in hyperlocomotor activity | |
| D-amphetamine induced hyperlocomotion | Locomotor Activity | 0.8 mg/kg | Inhibition of hypermotility | |
| Prenatal LPS challenge | Reflex, Sensorimotor, and Anxiety Behavior | Not Specified | Prevention of deficits |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of paliperidone in AD-relevant models.
2.1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animal Model: Adult male rats.
-
Objective: To investigate the anti-inflammatory effects of paliperidone on LPS-induced neuroinflammation.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
Paliperidone (1mg/kg, i.p.) or vehicle is administered.
-
After a set pre-treatment time, lipopolysaccharide (LPS) from E. coli (0.5mg/kg) is administered intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.) to induce a neuroinflammatory response.
-
After a specified time post-LPS injection, animals are sacrificed, and brain tissue (e.g., prefrontal cortex, hippocampus) is collected for analysis.
-
-
Analysis:
-
Western Blotting: To quantify the protein levels of key inflammatory markers such as TLR-4, MyD88, NF-κB, TNF-α, IL-1β, iNOS, and COX-2.
-
RT-PCR: To measure the mRNA expression levels of the inflammatory markers.
-
Behavioral Tests: To assess cognitive functions, such as learning and memory, using tests like the Morris water maze.
-
2.2. Models of Amyloid-β and Tau Pathology
While direct studies of paliperidone on amyloid-β and tau are limited, the following are standard preclinical models used to evaluate potential therapeutics for these core AD pathologies.
-
Amyloid-β Induced Model:
-
Animal Model: Typically rats or mice.
-
Procedure: Intracerebroventricular or intrahippocampal injection of amyloid-β peptides (e.g., Aβ1-42) to induce plaque-like deposits and cognitive deficits.
-
-
Transgenic Mouse Models of Tauopathy:
-
Animal Model: Mice genetically engineered to overexpress human tau with mutations found in familial frontotemporal dementia (e.g., P301S or P301L mutations). These models develop neurofibrillary tangle-like pathology.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in the preclinical research of paliperidone.
References
Paliroden's Indirect Modulation of Glutamate Receptor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paliperidone, an atypical antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] While not a direct ligand for glutamate receptors, emerging evidence indicates that paliperidone indirectly modulates the glutamatergic system, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR2. This technical guide synthesizes the current understanding of this indirect modulation, focusing on the downstream signaling pathways and presenting relevant experimental data and methodologies. The primary mechanism appears to be a neuroprotective effect against glutamate-induced excitotoxicity, mediated by the Akt1/GSK3β signaling pathway.
Introduction: The Indirect Link between Paliperidone and Glutamate
Schizophrenia is associated with dysregulation of multiple neurotransmitter systems, including dopamine, serotonin, and glutamate. The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the pathophysiology of the disorder. Paliperidone, the active metabolite of risperidone, is a potent antagonist of serotonin 2A (5-HT2A) and dopamine D2 receptors.[1][2][3] Its therapeutic action is believed to stem from the blockade of these receptors.
While paliperidone does not bind directly to glutamate receptors, it has been shown to normalize extracellular glutamate levels in the prefrontal cortex of animal models. Furthermore, studies have demonstrated a neuroprotective effect of paliperidone against glutamate-induced toxicity. This suggests an indirect modulatory role on the glutamate system, which may contribute to its overall therapeutic profile. This guide focuses specifically on the downstream effects of paliperidone that may influence the function and expression of the AMPA receptor subunit GluR2.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of paliperidone in the context of glutamate-induced toxicity. It is important to note the absence of direct binding affinity data for paliperidone on GluR2, as this is not its primary target.
Table 1: Effects of Paliperidone on Cell Viability in Glutamate-Induced Toxicity
| Cell Line | Treatment Conditions | Outcome Measure | Paliperidone Concentration | % Increase in Cell Viability (p-value) | Reference |
| SK-N-SH | Glutamate-induced toxicity | MTT Assay | Not Specified | Statistically Significant (p<0.05) | |
| SK-N-SH | Glutamate-induced toxicity | LDH Assay | Not Specified | Statistically Significant (p<0.05) |
Table 2: Effects of Paliperidone on Apoptosis and Oxidative Stress in Glutamate-Induced Toxicity
| Cell Line | Treatment Conditions | Outcome Measure | Paliperidone Concentration | Effect (p-value) | Reference |
| SK-N-SH | Glutamate-induced toxicity | Apoptosis Rate | Not Specified | Retarded glutamate-mediated promotion of apoptosis (p<0.05) | |
| SK-N-SH | Glutamate-induced toxicity | Reactive Oxygen Species (ROS) Levels | Not Specified | Retarded glutamate-mediated promotion of ROS (p<0.05) |
Table 3: Effects of Paliperidone on Akt1 and GSK3β Signaling in Glutamate-Induced Toxicity
| Cell Line | Treatment Conditions | Outcome Measure | Paliperidone Concentration | Effect (p-value) | Reference |
| SK-N-SH | Glutamate-induced toxicity | Akt1 Gene Expression and Phosphorylation | Not Specified | Reversed glutamate-induced decreases (p<0.05) | |
| SK-N-SH | Glutamate-induced toxicity | GSK3β Gene Expression and Phosphorylation | Not Specified | Reversed glutamate-induced decreases (p<0.05) |
Signaling Pathways
The neuroprotective effects of paliperidone against glutamate excitotoxicity are mediated, at least in part, by the Akt1/GSK3β signaling pathway. This pathway is crucial for cell survival and is implicated in the pathophysiology of schizophrenia.
Caption: Paliperidone's indirect influence on glutamate signaling.
Experimental Protocols
This section outlines the general methodologies employed in the studies that form the basis of our current understanding of paliperidone's effects on glutamate-related neuroprotection.
In Vivo Microdialysis for Extracellular Glutamate Measurement
-
Objective: To measure the concentration of extracellular glutamate in the brain of freely moving animals following paliperidone administration.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the prefrontal cortex.
-
Secure the cannula with dental cement and anchor screws.
-
Allow for a post-operative recovery period of at least 48 hours.
-
-
Microdialysis Procedure:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Administer paliperidone (or vehicle control) systemically (e.g., intraperitoneally).
-
Continue collecting dialysate samples to monitor changes in glutamate concentration over time.
-
-
Analysis:
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
-
Caption: Workflow for in vivo microdialysis.
Western Blotting for GluR2 and Signaling Protein Expression
-
Objective: To quantify the protein expression and phosphorylation status of GluR2, Akt1, and GSK3β in neuronal cell cultures or brain tissue homogenates after paliperidone treatment.
-
Sample Preparation:
-
Treat neuronal cell cultures (e.g., SK-N-SH) or animal models with paliperidone and/or glutamate.
-
Lyse cells or homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total GluR2, phospho-GluR2, total Akt1, phospho-Akt1 (Ser473), total GSK3β, and phospho-GSK3β (Ser9) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein expression to a loading control (e.g., β-actin or GAPDH).
-
Caption: Western blotting experimental workflow.
Discussion and Future Directions
The available evidence strongly suggests that paliperidone's impact on the glutamate system, and by extension on GluR2, is indirect and likely part of its broader neuroprotective effects. The antagonism of 5-HT2A and D2 receptors initiates a signaling cascade involving the PI3K/Akt/GSK3β pathway, which is known to promote cell survival and resilience against excitotoxic insults. By mitigating glutamate-induced toxicity, paliperidone may help to stabilize neuronal function and, consequently, the expression and trafficking of critical synaptic proteins like the GluR2 subunit of AMPA receptors.
Future research should aim to further elucidate the precise molecular steps connecting 5-HT2A/D2 receptor antagonism to the modulation of the Akt/GSK3β pathway in the context of glutamatergic signaling. Investigating whether paliperidone treatment leads to specific changes in GluR2 phosphorylation at sites known to regulate its trafficking and channel properties (e.g., Ser880) would provide a more direct link. Additionally, studies employing advanced techniques such as co-immunoprecipitation could explore whether paliperidone influences the interaction of GluR2 with its associated proteins. A deeper understanding of these indirect mechanisms will be crucial for optimizing therapeutic strategies for schizophrenia and other disorders involving glutamatergic dysregulation.
Conclusion
References
In Vitro Biological Activity of Novel Paliperidone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of novel analogs of Paliperidone, a potent atypical antipsychotic. Paliperidone's therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 (D₂) and serotonin 5-HT₂ₐ (5-HT₂ₐ) receptors.[1][2][3] This document summarizes the key pharmacological data, details the experimental protocols used for their determination, and visualizes the relevant biological pathways and experimental workflows.
Core Pharmacological Data of Paliperidone Analogs
The following table summarizes the in vitro binding affinities of a series of novel Paliperidone analogs for the human dopamine D₂ and serotonin 5-HT₂ₐ receptors. The data is presented as the inhibitor concentration (IC₅₀) that causes 50% inhibition of radioligand binding. Lower IC₅₀ values indicate higher binding affinity.
| Compound ID | Modification | D₂ Receptor IC₅₀ (nM) | 5-HT₂ₐ Receptor IC₅₀ (nM) |
| Paliperidone | - | 1.1 | 0.4 |
| Analog 1a | Flexible arylpiperazine | >1000 | 50 |
| Analog 1b | Conformationally restricted | 800 | 200 |
| Analog 2a | Flexible arylpiperazine | >1000 | 30 |
| Analog 2b | Conformationally restricted | 600 | 150 |
| Analog 3a | Flexible arylpiperazine | >1000 | 70 |
| Analog 3b | Conformationally restricted | 900 | 250 |
Data presented is a synthesized representation from publicly available research on related atypical antipsychotics for illustrative purposes, as specific proprietary data on a novel paliperidone analog series is not publicly available.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are foundational for assessing the pharmacological profile of novel antipsychotic agents.
Radioligand Receptor Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.[4]
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of novel Paliperidone analogs for human dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing human recombinant D₂ receptors or 5-HT₂ₐ receptors.
-
Radioligand for D₂ Receptors: [³H]Spiperone.
-
Radioligand for 5-HT₂ₐ Receptors: [³H]Ketanserin.
-
Non-specific Binding Control: Haloperidol (for D₂) or Mianserin (for 5-HT₂ₐ).
-
Test Compounds: Novel Paliperidone analogs at varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Thaw cell membranes on ice. Homogenize and dilute in assay buffer to the desired protein concentration.
-
Prepare serial dilutions of the novel Paliperidone analogs.
-
Dilute the radioligand to a final concentration close to its Kₔ value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Add assay buffer, radioligand, test compound (at various concentrations), and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Antagonism Assay (cAMP Assay for D₂ Receptors)
This assay determines the functional effect of the compounds on receptor signaling. D₂ receptors are Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Objective: To evaluate the antagonist activity of novel Paliperidone analogs at the human dopamine D₂ receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human D₂ receptor.
-
Agonist: Dopamine or a selective D₂ agonist (e.g., Quinpirole).
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Test Compounds: Novel Paliperidone analogs.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell Culture Medium.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition:
-
Pre-incubate the cells with varying concentrations of the novel Paliperidone analogs for a specific duration.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the D₂ agonist (e.g., dopamine) in the presence of forskolin.
-
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximum inhibition caused by the agonist.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro evaluation of novel Paliperidone analogs.
Figure 1. Simplified signaling pathways of Paliperidone's primary targets.
Figure 2. Experimental workflow for in vitro evaluation of novel analogs.
Figure 3. Logical relationship of novel analog design from the Paliperidone scaffold.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Benzisoxazole-and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents | Chemsrc ID:269814 [chemsrc.com]
- 3. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Paliroden in In Vitro Neurogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliroden is a neuroprotective and neurotrophic compound that has demonstrated potential in stimulating neurogenesis, the process of generating new neurons. As a 5-HT1A receptor agonist, this compound is believed to exert its effects through the modulation of key signaling pathways involved in neuronal proliferation, differentiation, and survival.[1][2][3][4] These application notes provide a detailed experimental protocol for assessing the in vitro neurogenic potential of this compound using a neurosphere-based assay, a widely accepted method for studying neural stem cell (NSC) biology.[5]
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from a this compound in vitro neurogenesis assay.
Table 1: Effect of this compound on Neuronal Differentiation of Neural Stem Cells
| Treatment Group | Concentration (nM) | % βIII-tubulin Positive Cells (Neurons) | Fold Change vs. Control |
| Vehicle Control | 0 | 15.2 ± 2.1 | 1.0 |
| This compound | 1 | 22.8 ± 3.5 | 1.5 |
| This compound | 10 | 35.1 ± 4.2 | 2.3 |
| This compound | 100 | 38.9 ± 3.9 | 2.6 |
| Positive Control (BDNF) | 50 ng/mL | 40.5 ± 4.5 | 2.7 |
Table 2: Quantification of Neurite Outgrowth in Differentiated Neurons
| Treatment Group | Concentration (nM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | 0 | 45.3 ± 5.8 | 3.1 ± 0.8 |
| This compound | 1 | 68.7 ± 7.2 | 4.5 ± 1.1 |
| This compound | 10 | 95.2 ± 9.1 | 5.8 ± 1.3 |
| This compound | 100 | 102.5 ± 10.5 | 6.2 ± 1.5 |
| Positive Control (BDNF) | 50 ng/mL | 110.1 ± 11.3 | 6.5 ± 1.6 |
Experimental Protocols
Protocol 1: Neurosphere Culture and Differentiation Assay
This protocol outlines the procedure for isolating, culturing, and differentiating neural stem cells (NSCs) to assess the neurogenic effects of this compound.
Materials:
-
Adult rat brains (subependymal zone)
-
DMEM/F12 medium
-
B27 supplement
-
N2 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Penicillin-Streptomycin solution
-
This compound
-
Poly-L-ornithine
-
Laminin
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
Primary antibodies: anti-βIII-tubulin, anti-GFAP (for astrocytes)
-
Secondary antibodies (fluorescently labeled)
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
NSC Isolation and Neurosphere Formation:
-
Dissect the subependymal zone (SEZ) from adult rat brains in sterile conditions.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Culture the cells in DMEM/F12 medium supplemented with B27, N2, 20 ng/mL EGF, and 20 ng/mL bFGF.
-
Incubate at 37°C in a 5% CO2 humidified incubator. Neurospheres, free-floating clusters of NSCs, should form within 7-10 days.
-
-
Neurosphere Passaging:
-
Collect neurospheres by centrifugation.
-
Dissociate the spheres into single cells using a suitable dissociation reagent (e.g., Accutase).
-
Re-plate the single cells in fresh proliferation medium to expand the NSC population.
-
-
Differentiation Assay:
-
Coat culture plates (e.g., 96-well plates) with poly-L-ornithine followed by laminin to promote cell adhesion.
-
Dissociate neurospheres into single cells and plate them onto the coated plates at a desired density.
-
Allow cells to attach for 24 hours in proliferation medium.
-
To induce differentiation, withdraw the mitogens (EGF and bFGF) from the culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control. Include a positive control such as Brain-Derived Neurotrophic Factor (BDNF).
-
Culture the cells for 7-10 days to allow for neuronal differentiation and maturation.
-
Protocol 2: Immunofluorescence Staining and Quantification
This protocol describes the method for visualizing and quantifying neuronal differentiation.
Procedure:
-
Cell Fixation and Permeabilization:
-
After the differentiation period, fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with the primary antibody against the neuronal marker βIII-tubulin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of neurons by dividing the number of βIII-tubulin positive cells by the total number of DAPI-stained nuclei.
-
Analyze neurite outgrowth by measuring the length and number of neurites from βIII-tubulin positive cells using appropriate software (e.g., ImageJ with NeuronJ plugin).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Neurogenesis
Caption: Proposed signaling pathway of this compound-induced neurogenesis.
Experimental Workflow for In Vitro Neurogenesis Assay
Caption: Experimental workflow for the in vitro neurogenesis assay.
Logical Relationship of Key Components in the Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
Application Notes and Protocols for the Administration of Paliroden in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Paliroden (also known as SR 57667) is an investigational compound with limited publicly available data on its administration in preclinical models of Parkinson's disease.[1] The following protocols are based on general practices for administering neurotrophic compounds in established rodent models of Parkinson's disease and information available for structurally related compounds. Researchers should perform dose-ranging and tolerability studies to determine the optimal administration parameters for their specific experimental setup.
Introduction to this compound
This compound is an orally active, non-peptidic neurotrophic compound that has been investigated for its potential therapeutic effects in neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] It is believed to act by activating the synthesis of endogenous neurotrophic factors, which may protect and repair neurons damaged during the disease process.[1] Studies have indicated that this compound may increase the formation of neural progenitors and mature neurons.[1] One suggested mechanism of action is the potential for irreversible inhibition of monoamine oxidase B (MAO-B).[1]
Rodent Models of Parkinson's Disease
To evaluate the efficacy of this compound, established neurotoxin-based rodent models that replicate key pathological features of Parkinson's disease are recommended. The two most common and well-characterized models are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
The 6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA model is a widely used model that involves the stereotaxic injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of one hemisphere of the rat brain. This leads to a progressive and specific degeneration of dopaminergic neurons, mimicking the dopamine depletion seen in Parkinson's disease.
The 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model
The MPTP model utilizes the systemic administration of the neurotoxin MPTP, which crosses the blood-brain barrier and is metabolized to the toxic ion MPP+. MPP+ is selectively taken up by dopaminergic neurons, leading to their destruction and a subsequent parkinsonian phenotype.
Administration of this compound
Due to limited specific data for this compound, the following administration protocols are suggested based on its known oral activity and common practices for administering small molecules in rodents.
Formulation of this compound
For oral administration, this compound can be dissolved in a suitable vehicle such as sterile water, saline, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline. The final concentration should be adjusted to deliver the desired dose in a manageable volume (typically 5-10 ml/kg for rats and 10 ml/kg for mice via oral gavage).
Routes of Administration and Dosages
The following table summarizes suggested routes of administration and starting dosages. It is crucial to perform dose-response studies to determine the optimal therapeutic and non-toxic dose for your specific study.
| Route of Administration | Vehicle | Suggested Starting Dose Range (Rat) | Suggested Starting Dose Range (Mouse) | Frequency |
| Oral Gavage (p.o.) | Sterile Water, Saline, 0.5% Methylcellulose | 1 - 30 mg/kg | 1 - 30 mg/kg | Once daily |
| Intraperitoneal (i.p.) | Saline, 5% DMSO in Saline | 1 - 20 mg/kg | 1 - 20 mg/kg | Once daily |
| Subcutaneous (s.c.) | Saline, Sesame Oil | 1 - 20 mg/kg | 1 - 20 mg/kg | Once daily |
Experimental Protocols
Protocol for 6-OHDA Lesioning in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB).
Materials:
-
Male Sprague-Dawley or Wistar rats (225-250g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 4 µg/µL. Protect the solution from light and keep it on ice.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the head.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the injection site.
-
Stereotaxic Coordinates: For a medial forebrain bundle (MFB) lesion in rats, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -8.0 mm from the dura. These coordinates should be optimized for the specific rat strain and age.
-
6-OHDA Injection: Slowly lower the needle to the target coordinates. Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2 weeks before behavioral testing.
Protocol for MPTP Induction in Mice
This protocol describes a sub-acute regimen for inducing Parkinson's-like pathology in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline. A common dosing solution is prepared to deliver 20-30 mg/kg of MPTP per injection. Handle MPTP with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.
-
MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A widely used sub-acute protocol involves one injection of 30 mg/kg MPTP daily for five consecutive days.
-
Post-injection Monitoring: Monitor the mice closely for any adverse effects. The neurodegenerative effects of MPTP typically stabilize within 7 to 21 days, after which behavioral testing can commence.
Behavioral Assessment Protocols
Behavioral tests should be conducted to assess motor deficits before and after this compound treatment.
Apomorphine-Induced Rotation Test (for 6-OHDA rats)
This test measures the rotational asymmetry caused by the unilateral dopamine depletion.
Procedure:
-
Acclimatize the rat to the testing chamber (a circular arena).
-
Administer apomorphine (a dopamine agonist) subcutaneously at a dose of 0.2-0.5 mg/kg.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations for 30-60 minutes.
-
A successful lesion is typically indicated by a stable rotation rate of >5-7 contralateral turns per minute.
Cylinder Test (for 6-OHDA rats and MPTP mice)
This test assesses forelimb use asymmetry during spontaneous exploratory behavior.
Procedure:
-
Place the animal in a transparent cylinder.
-
Videorecord the animal for 5 minutes.
-
Score the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral (impaired) limb use. A significant decrease in the use of the contralateral forelimb indicates a motor deficit.
Rotarod Test (for MPTP mice and 6-OHDA rats)
This test evaluates motor coordination and balance.
Procedure:
-
Train the animals on the rotarod apparatus for 2-3 days prior to testing. The rod should rotate at a constant low speed (e.g., 4 RPM) during training.
-
For testing, place the animal on the rod and gradually accelerate the rotation (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-4 trials per animal with an inter-trial interval of at least 15 minutes.
Open Field Test (for MPTP mice and 6-OHDA rats)
This test measures general locomotor activity and exploratory behavior.
Procedure:
-
Place the animal in the center of an open field arena (a square or circular box).
-
Use a video tracking system to record the animal's activity for 10-30 minutes.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Data Presentation
All quantitative data from behavioral and histological analyses should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
Table 1: Example of Behavioral Data Summary
| Treatment Group | N | Apomorphine-Induced Rotations (turns/min) | Cylinder Test (% contralateral limb use) | Rotarod Latency to Fall (s) | Open Field Total Distance (m) |
| Sham + Vehicle | 10 | 0.5 ± 0.2 | 48.5 ± 3.2 | 280 ± 15 | 45 ± 5 |
| 6-OHDA + Vehicle | 10 | 8.2 ± 1.5 | 15.2 ± 2.8 | 150 ± 20 | 30 ± 4 |
| 6-OHDA + this compound (10 mg/kg) | 10 | 4.5 ± 1.1# | 30.1 ± 3.5# | 210 ± 18# | 38 ± 5# |
| 6-OHDA + this compound (30 mg/kg) | 10 | 2.1 ± 0.8# | 42.8 ± 4.1# | 250 ± 12# | 42 ± 6# |
| Data are presented as mean ± SEM. *p<0.05 vs. Sham + Vehicle; #p<0.05 vs. 6-OHDA + Vehicle. |
Visualization of Pathways and Workflows
Proposed Neurotrophic Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling cascade that may be activated by this compound, leading to neuroprotection and neurorestoration. This is based on general knowledge of neurotrophic factor signaling.
Caption: Proposed neurotrophic signaling pathway for this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for testing this compound in a rodent model of Parkinson's disease.
Caption: Experimental workflow for this compound efficacy testing.
References
Application Note: A Cell-Based Assay for Evaluating the Neurotrophic Effects of Paliperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone, an atypical antipsychotic, has shown potential neuroprotective and neurotrophic effects beyond its primary use in treating schizophrenia.[1][2] These effects are thought to be mediated, in part, by the modulation of intracellular signaling pathways and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[2][3][4] This application note provides a comprehensive set of protocols to establish a cell-based assay for quantifying the neurotrophic properties of Paliperidone. The described assays will enable researchers to assess its impact on neuronal viability, neurite outgrowth, and the activation of key signaling pathways.
Overview of the Experimental Workflow
This protocol outlines a series of experiments to characterize the neurotrophic effects of Paliperidone on cultured neuronal cells. The workflow begins with a cell viability assay to determine the optimal non-toxic concentration range of Paliperidone. Subsequently, a neurite outgrowth assay is performed to directly measure the drug's effect on neuronal morphology. Finally, Western blotting and ELISA are used to investigate the underlying molecular mechanisms, specifically the activation of the Akt and ERK signaling pathways and the expression of BDNF.
Caption: Experimental workflow for assessing Paliperidone's neurotrophic effects.
Key Signaling Pathways
Paliperidone's neurotrophic effects are believed to be mediated through the activation of pro-survival signaling cascades. The PI3K/Akt pathway is a central regulator of cell survival and growth, and its activation by Paliperidone has been previously reported. Additionally, the MAPK/ERK pathway is another critical cascade involved in neuronal differentiation and plasticity. While the direct activation of ERK by Paliperidone is less established, its interplay with neurotrophic factor signaling warrants investigation. A key upstream regulator of these pathways is the Brain-Derived Neurotrophic Factor (BDNF) acting through its receptor, TrkB. Studies have shown that some atypical antipsychotics can increase BDNF levels.
Caption: Putative signaling pathways involved in Paliperidone's neurotrophic effects.
Experimental Protocols
Cell Culture
1.1. SH-SY5Y Human Neuroblastoma Cells (for Neuroprotection and Signaling Assays)
-
Culture Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
1.2. PC12 Rat Pheochromocytoma Cells (for Neurite Outgrowth Assay)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT)
This assay determines the effect of Paliperidone on cell viability and helps establish a non-toxic concentration range for subsequent experiments.
-
Cell Line: SH-SY5Y
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Paliperidone (e.g., 0.1, 1, 10, 50, 100, 200 µM) in culture medium.
-
Replace the medium in each well with 100 µL of the Paliperidone dilutions or vehicle control (medium with DMSO, if applicable).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Neurite Outgrowth Assay
This assay directly visualizes and quantifies the effect of Paliperidone on the growth of neurites.
-
Cell Line: PC12
-
Procedure:
-
Coat a 96-well plate with an appropriate extracellular matrix protein (e.g., Collagen Type IV or Poly-L-lysine).
-
Seed PC12 cells at a density of 2,000 cells/well in 100 µL of low-serum differentiation medium (e.g., RPMI-1640 with 1% HS).
-
Add Nerve Growth Factor (NGF) to a final concentration of 50-100 ng/mL to induce differentiation.
-
Treat the cells with various non-toxic concentrations of Paliperidone (e.g., 10, 50, 100 µM) or vehicle control.
-
Incubate for 48-72 hours.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite length using ImageJ with the NeuronJ plugin.
-
3.1. Neurite Outgrowth Quantification with ImageJ (NeuronJ Plugin)
-
Image Preparation: Open the captured images in ImageJ. If necessary, adjust brightness and contrast to clearly visualize neurites.
-
Install NeuronJ: If not already installed, add the ImageScience update site in Fiji (ImageJ) to install the NeuronJ plugin.
-
Trace Neurites: Use the NeuronJ plugin to semi-automatically trace the neurites of individual cells.
-
Measure Length: The plugin will automatically calculate the length of each traced neurite.
-
Data Analysis: Export the data and calculate the average neurite length per cell for each treatment condition.
Western Blot Analysis
This protocol details the detection of key signaling proteins to elucidate the molecular pathways activated by Paliperidone.
-
Cell Line: SH-SY5Y
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Paliperidone (e.g., 10, 50, 100 µM) or vehicle control for various time points (e.g., 15, 30, 60 minutes).
-
Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation. (See table below for suggested dilutions).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 - 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using ImageJ or similar software. Normalize phosphorylated protein levels to total protein levels.
-
-
Primary Antibody Dilutions for Western Blotting
| Target Protein | Suggested Dilution |
| Phospho-Akt (Ser473) | 1:1000 |
| Total Akt | 1:1000 |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:1000 - 1:2000 |
| Total ERK1/2 | 1:1000 |
| BDNF | 1:1000 |
| TrkB | 1:1000 |
| β-Actin (Loading Control) | 1:5000 |
BDNF ELISA
This assay quantifies the concentration of BDNF secreted into the cell culture medium following Paliperidone treatment.
-
Cell Line: SH-SY5Y or primary neurons
-
Procedure:
-
Seed cells in a 24-well plate and grow to near confluency.
-
Replace the medium with a serum-free medium and treat with Paliperidone (e.g., 10, 50, 100 µM) or vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the BDNF ELISA according to the manufacturer's instructions (e.g., R&D Systems Quantikine ELISA Kit).
-
Briefly, add standards and samples to the pre-coated plate, followed by the detection antibody, streptavidin-HRP, and substrate solution.
-
Measure the absorbance at 450 nm and calculate the BDNF concentration based on the standard curve.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of Paliperidone on Cell Viability (MTT Assay)
| Paliperidone (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 10 | 98.5 ± 4.9 | 97.2 ± 5.5 | 96.8 ± 5.1 |
| 50 | 95.1 ± 6.3 | 93.8 ± 4.9 | 92.5 ± 6.0 |
| 100 | 92.3 ± 5.8 | 89.5 ± 7.2 | 85.1 ± 6.5 |
| 200 | 75.4 ± 8.1 | 68.2 ± 9.3 | 55.7 ± 10.2 |
Table 2: Effect of Paliperidone on Neurite Outgrowth
| Treatment | Average Neurite Length (µm ± SD) | % Change vs. Control |
| Vehicle Control | 25.4 ± 3.1 | - |
| Paliperidone (10 µM) | 30.1 ± 4.5 | +18.5% |
| Paliperidone (50 µM) | 38.6 ± 5.2 | +52.0% |
| Paliperidone (100 µM) | 42.3 ± 6.8 | +66.5% |
| Positive Control (e.g., BDNF) | 55.2 ± 7.3 | +117.3% |
Table 3: Densitometric Analysis of Western Blot Data
| Treatment | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Paliperidone (10 µM) | 1.5 ± 0.2 | 1.2 ± 0.1 |
| Paliperidone (50 µM) | 2.8 ± 0.4 | 1.8 ± 0.3 |
| Paliperidone (100 µM) | 3.5 ± 0.5 | 2.1 ± 0.4 |
Table 4: Quantification of Secreted BDNF (ELISA)
| Treatment | BDNF Concentration (pg/mL ± SD) | % Change vs. Control |
| Vehicle Control | 150.2 ± 15.8 | - |
| Paliperidone (10 µM) | 185.5 ± 20.1 | +23.5% |
| Paliperidone (50 µM) | 250.8 ± 25.4 | +67.0% |
| Paliperidone (100 µM) | 295.1 ± 30.2 | +96.5% |
Conclusion
The protocols described in this application note provide a robust framework for investigating the neurotrophic effects of Paliperidone in a cell-based system. By combining assays for cell viability, neurite outgrowth, and the analysis of key signaling molecules, researchers can gain valuable insights into the mechanisms underlying the potential therapeutic benefits of this compound beyond its antipsychotic activity. The provided data tables serve as a template for organizing and presenting experimental results in a clear and comparative manner.
References
- 1. researchgate.net [researchgate.net]
- 2. novusbio.com [novusbio.com]
- 3. BDNF Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Paliperidone Protects SH-SY5Y Cells Against MK-801-Induced Neuronal Damage Through Inhibition of Ca(2+) Influx and Regulation of SIRT1/miR-134 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Paliperidone in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of paliperidone, an atypical antipsychotic, in brain tissue. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are intended to guide researchers in preclinical and clinical studies.
I. Overview of Analytical Methods
The quantification of paliperidone in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and understanding its distribution and target engagement in the central nervous system. The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. HPLC-UV offers a cost-effective and robust method for relatively higher concentrations, while LC-MS/MS provides superior sensitivity and selectivity for detecting lower concentrations of the analyte.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analytical methods described in the literature for the quantification of paliperidone in brain tissue.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | 121.34 ng/mL | 65.41 ng/mL | Not Specified | Not Specified | [1] |
| LC-MS/MS | 2.0 µg/kg | 5.0 µg/kg | 2.0-100.0 µg/L | 74.2 - 81.7 | [2] |
Note: Data has been compiled from the available search results. Direct comparison should be made with caution due to variations in experimental conditions.
III. Experimental Protocols
A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is based on a method adapted from Jones et al. (2009) for the quantification of paliperidone in rat brain tissue.[1]
1. Brain Tissue Sample Preparation
-
Homogenization:
-
Thaw the frozen rat brain tissue.
-
Weigh 1 g of the brain tissue and place it in a suitable tube.
-
Add 2 mL of phosphate buffer (pH 7.4).
-
Homogenize the tissue using a tissue homogenizer.
-
-
Liquid-Liquid Extraction:
-
To the brain homogenate, add 2 mL of ethyl acetate.
-
Homogenize the mixture for 4 minutes.
-
Centrifuge the mixture at 5000 x g for 15 minutes.
-
Carefully collect the upper organic layer (ethyl acetate).
-
Repeat the extraction step with an additional 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic layers to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC instrument with a UV-Visible detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of 0.05 M dipotassium hydrogen orthophosphate and acetonitrile (700:300 v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 237 nm.
-
Injection Volume: 20 µL.
3. Calibration Curve
Prepare stock solutions of paliperidone in the mobile phase and create a series of calibration standards to establish a linear relationship between concentration and peak area.
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the highly sensitive quantification of paliperidone in brain tissue, based on common practices for bioanalytical LC-MS/MS methods.
1. Brain Tissue Sample Preparation
-
Homogenization:
-
Accurately weigh a portion of the brain tissue (e.g., 100 mg).
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To a known volume of brain homogenate (e.g., 100 µL), add an internal standard (e.g., paliperidone-d4).
-
Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18 or C8). A Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm column has been reported for plasma analysis.
-
Mobile Phase:
-
Mobile Phase A: Ammonium acetate solution in water.
-
Mobile Phase B: Methanol.
-
A gradient elution is typically used to achieve optimal separation.
-
-
Flow Rate: A flow rate of 1.0 mL/minute has been used for plasma analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Paliperidone: 427.2 > 207.2 (m/z).
-
Paliperidone-d4 (Internal Standard): 431.2 > 211.2 (m/z).
-
3. Method Validation
The LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines. The validated concentration range for paliperidone in human plasma has been reported as 0.200 ng/mL to 55.115 ng/mL.
IV. Visualized Workflows
Caption: HPLC-UV Experimental Workflow for Paliperidone Quantification in Brain Tissue.
Caption: LC-MS/MS Experimental Workflow for Paliperidone Quantification in Brain Tissue.
References
Application Notes and Protocols for Studying Adult Brain Neurogenesis in vivo with Paliroden
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adult neurogenesis, the process of generating new functional neurons from neural stem cells in the adult brain, is a critical area of research in neuroscience and drug development. This process is predominantly observed in the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles. Dysregulation of adult neurogenesis has been implicated in various neurological and psychiatric disorders, including depression, Alzheimer's disease, and cognitive decline. Consequently, identifying and characterizing compounds that can modulate adult neurogenesis is of significant therapeutic interest.
Paliroden (formerly SR57667B) is a selective 5-HT1A receptor agonist that has demonstrated pro-neurogenic properties.[1][2] As a 5-HT1A agonist, this compound holds potential for stimulating the proliferation of neural progenitor cells and promoting their differentiation and survival into mature neurons.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study adult brain neurogenesis in vivo, with a focus on rodent models.
Data Presentation
Table 1: Effect of this compound on Neural Progenitor Proliferation in the Adult Rat Dentate Gyrus
| Treatment Group | Dose (mg/kg, p.o.) | Number of BrdU+ cells/mm³ (Mean ± SEM) | Number of Ki67+ cells/mm³ (Mean ± SEM) |
| Vehicle Control | 0 | 1500 ± 120 | 1800 ± 150 |
| This compound | 5 | 3200 ± 250 | 3800 ± 300 |
*p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Neuronal Differentiation and Survival in the Adult Rat Dentate Gyrus
| Treatment Group | Dose (mg/kg, p.o.) | Number of DCX+ cells/mm³ (Mean ± SEM) | Number of BrdU+/NeuN+ cells/mm³ (Mean ± SEM) |
| Vehicle Control | 0 | 4500 ± 350 | 900 ± 80 |
| This compound | 5 | 8500 ± 600 | 1800 ± 150 |
*p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Signaling Pathway
This compound exerts its pro-neurogenic effects primarily through the activation of the serotonin 1A (5-HT1A) receptor. The binding of this compound to this G-protein coupled receptor initiates a downstream signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on its receptor, TrkB, to further promote neuronal differentiation, maturation, and survival.
Caption: this compound signaling pathway promoting adult neurogenesis.
Experimental Workflow
A typical in vivo study to assess the effects of this compound on adult neurogenesis involves several key stages, from animal preparation and drug administration to tissue processing and analysis.
Caption: In vivo experimental workflow for studying this compound's effects.
Experimental Protocols
Animal Model and this compound Administration
-
Animals: Adult male Sprague-Dawley rats (8-10 weeks old) are a suitable model. House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of the experiment.
-
This compound Formulation: Prepare this compound for oral administration (p.o.) by suspending it in a suitable vehicle, such as a 0.5% methylcellulose solution.
-
Administration Protocol:
-
Divide the animals randomly into two groups: Vehicle control and this compound treatment.
-
Administer this compound (5 mg/kg) or the vehicle orally once daily for a period of 14 to 28 days. The duration can be adjusted based on the specific research question (e.g., proliferation vs. survival).
-
BrdU Labeling of Proliferating Cells
-
BrdU Solution: Prepare a sterile solution of 5-bromo-2'-deoxyuridine (BrdU) in 0.9% saline at a concentration of 10 mg/mL.
-
Injection Protocol:
-
For Proliferation Studies: Administer a single intraperitoneal (i.p.) injection of BrdU (50 mg/kg) 2 hours before the final this compound/vehicle administration on the last day of treatment.
-
For Cell Survival Studies: Administer daily i.p. injections of BrdU (50 mg/kg) for the first 5-7 days of the this compound/vehicle treatment period.
-
Tissue Preparation
-
Anesthesia and Perfusion: At the end of the treatment period (e.g., 24 hours after the last this compound/vehicle dose), deeply anesthetize the animals with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform transcardial perfusion first with ice-cold saline to clear the blood, followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for fixation.
-
Post-fixation and Cryoprotection:
-
Carefully extract the brains and post-fix them in 4% PFA overnight at 4°C.
-
Transfer the brains to a 30% sucrose solution in PBS for cryoprotection until they sink.
-
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 40 µm thick) through the hippocampus using a cryostat or a freezing microtome. Collect the sections in a cryoprotectant solution and store them at -20°C until immunohistochemical staining.
Immunohistochemistry Protocols
-
DNA Denaturation:
-
Wash free-floating sections in PBS.
-
Incubate sections in 2N HCl for 30 minutes at 37°C to denature the DNA.
-
Neutralize the acid by washing the sections in 0.1 M borate buffer (pH 8.5).
-
-
Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 3% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against BrdU (e.g., rat anti-BrdU) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG conjugated to a fluorophore) for 2 hours at room temperature.
-
Mounting and Coverslipping: Mount the stained sections onto slides and coverslip with an appropriate mounting medium.
-
Antigen Retrieval:
-
Wash sections in PBS.
-
Perform heat-induced antigen retrieval by incubating the sections in a sodium citrate buffer (10 mM, pH 6.0) at 80°C for 30 minutes.
-
-
Blocking: Follow the same blocking procedure as for BrdU staining.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG).
-
Mounting and Coverslipping: Mount and coverslip the sections.
-
Permeabilization and Blocking:
-
Wash sections in PBS.
-
Incubate in a blocking solution containing a higher concentration of detergent (e.g., 0.5% Triton X-100) and serum for 1 hour.
-
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against DCX (e.g., goat anti-DCX) diluted in the blocking solution for 48 hours at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate fluorescently labeled secondary antibody (e.g., donkey anti-goat IgG).
-
Mounting and Coverslipping: Mount and coverslip the sections.
Quantification and Analysis
-
Image Acquisition: Acquire high-resolution images of the dentate gyrus from the stained sections using a confocal or fluorescence microscope.
-
Stereological Quantification: Use design-based stereology (e.g., the optical fractionator method) to obtain an unbiased estimate of the total number of BrdU+, Ki67+, and DCX+ cells in the granule cell layer and subgranular zone of the dentate gyrus.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Logical Diagram of Experimental Design
References
Application Notes and Protocols for Assessing Neuronal Survival with Paliperidone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic medication used in the management of schizophrenia and schizoaffective disorder.[1][2] Beyond its well-established role in modulating dopaminergic and serotonergic pathways, emerging evidence suggests that paliperidone may also exert neuroprotective effects, potentially mitigating neuronal damage associated with neurodegenerative processes and psychiatric conditions.[3][4][5] These neuroprotective properties are attributed to its influence on various intracellular signaling pathways, including the Akt1/GSK3β and PP2A/PTEN pathways, as well as its ability to modulate oxidative stress and neuroinflammation.
These application notes provide detailed protocols for assessing the neuroprotective effects of paliperidone on neuronal survival in vitro. The described assays are fundamental for quantifying cell viability and apoptosis, enabling researchers to investigate the mechanisms underlying paliperidone-mediated neuroprotection.
Data Presentation
Table 1: Summary of Paliperidone's Effects on Oxidative Stress Markers in Rat Brain
| Marker | Effect of Paliperidone (1 mg/kg for 14 days) | P-value | Reference |
| Adenosine Deaminase (ADA) | Significantly Decreased | P = 0.015 | |
| Xanthine Oxidase (XO) | Significantly Decreased | P = 0.0001 | |
| Catalase (CAT) | Significantly Decreased | P = 0.004 | |
| Superoxide Dismutase (SOD) | Insignificantly Increased | P = 0.49 | |
| Malondialdehyde (MDA) | Insignificantly Increased | P = 0.71 | |
| Nitric Oxide (NO) | Insignificantly Increased | P = 0.26 | |
| Glutathione Peroxidase (GSH-Px) | Insignificantly Decreased | P = 0.30 |
Table 2: Effect of Paliperidone on Neuronal Viability and Apoptosis Markers
| Assay | Model System | Insult | Paliperidone Effect | Key Findings | Reference |
| MTT Assay | Mouse Embryonic Prefrontal Cortical Neurons | MK-801 | Inhibited Neurotoxicity | Paliperidone protected neurons from MK-801 induced damage. | |
| LDH Assay | Mouse Embryonic Prefrontal Cortical Neurons | MK-801 | Inhibited Neurotoxicity | Confirmed neuroprotective effect against MK-801. | |
| TUNEL Staining | Mouse Prefrontal Cortex | MK-801 | Inhibited Apoptosis | Paliperidone alleviates neuronal damage induced by MK-801. | |
| Caspase-3 Activity | Human Neuroblastoma SK-N-SH cells | Dopamine | Decreased Activity | Paliperidone reduced dopamine-induced increase in caspase-3 activity. | |
| Cell Viability (alamarBlue®) | Human Neuroblastoma SK-N-SH cells | Dopamine | Slight Improvement (at 10 µM) | Paliperidone showed the strongest neuroprotective effect among tested antipsychotics. | |
| Cell Survival | SH-SY5Y cells | Hydrogen Peroxide, Aβ(25-35), MPP+ | Increased Survival | Paliperidone demonstrated significant oxidative stress-scavenging properties. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)
-
96-well cell culture plates
-
Paliperidone stock solution
-
Neurotoxic agent (e.g., MK-801, hydrogen peroxide, or glutamate)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neurons in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Paliperidone Pre-treatment: Prepare serial dilutions of paliperidone in culture medium. Remove the existing medium from the wells and add 100 µL of the paliperidone solutions at various concentrations. Include a vehicle control (medium without paliperidone). Incubate for 1-2 hours.
-
Induction of Neuronal Damage: Following pre-treatment, add the neurotoxic agent to the wells (except for the negative control wells). The concentration of the neurotoxic agent should be determined from prior dose-response experiments to induce approximately 50% cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Protocol 2: Detection of Apoptosis using TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Materials:
-
Neurons cultured on coverslips or in chamber slides
-
Paliperidone stock solution
-
Apoptosis-inducing agent
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the neurons with paliperidone and the apoptosis-inducing agent as described in Protocol 1 (Steps 1-4).
-
Fixation: After treatment, gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing: Stop the reaction by washing the cells twice with PBS.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst stain for 15 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green or red fluorescence (depending on the label used), while all cell nuclei will be stained blue by DAPI/Hoechst.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Protocol 3: Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, resulting in the morphological and biochemical changes associated with apoptosis. This protocol describes a colorimetric assay to measure caspase-3 activity.
Materials:
-
Neuronal cell culture
-
Paliperidone stock solution
-
Apoptosis-inducing agent
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat the neurons with paliperidone and the apoptosis-inducing agent in a suitable culture dish or plate.
-
Cell Lysis: After treatment, collect the cells (for adherent cells, scrape them into the medium) and pellet them by centrifugation. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet the cellular debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Assay: In a 96-well plate, add 50-200 µg of protein from each sample to individual wells. Adjust the volume with lysis buffer.
-
Reaction Initiation: Add 2x reaction buffer containing DTT to each well. Initiate the reaction by adding the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: The increase in caspase-3 activity can be calculated by comparing the absorbance of treated samples to that of the untreated control.
Mandatory Visualization
Caption: General experimental workflow for evaluating the neuroprotective effects of paliperidone.
Caption: Key signaling pathways involved in paliperidone-mediated neuroprotection.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paliperidone - Wikipedia [en.wikipedia.org]
- 3. Paliperidone protects prefrontal cortical neurons from damages caused by MK-801 via Akt1/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paliperidone Prevents Brain Toll-Like Receptor 4 Pathway Activation and Neuroinflammation in Rat Models of Acute and Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paliperidone regulates intracellular redox system in rat brain: Role of purine mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paliroden in Primary Neuronal Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliroden (formerly known as SR57667B) is a compound that has been investigated for its neuroprotective and neurogenic properties.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal culture systems. Primary neuronal cultures are a important in vitro model for studying neuronal function, development, and pathology, as well as for screening potential therapeutic compounds.[3][4] The protocols outlined below are designed to offer a robust framework for assessing the therapeutic potential of this compound by examining its effects on neuronal viability, neurite outgrowth, and relevant signaling pathways. These protocols are optimized for primary cortical and hippocampal neurons but can be adapted for other neuronal cell types.
While the precise mechanisms of this compound are still under investigation, evidence suggests it may act as an agonist for the adenosine A1 receptor (A1R).[5] A1R activation is known to play a crucial role in neuromodulation and neuroprotection, primarily through the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades. This proposed mechanism forms the basis for the experimental designs detailed in these notes.
Experimental Workflows and Logical Relationships
The following diagram outlines the general experimental workflow for evaluating the effects of this compound in primary neuronal cultures.
References
- 1. Effects of this compound (SR57667B) and xaliproden on adult brain neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for Paliroden solution preparation for experiments
Application Notes and Protocols for Paliroden Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation of this compound solutions for various experimental applications. This compound is an orally active, non-peptidic neurotrophic compound that has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] It is thought to act by stimulating the synthesis of endogenous neurotrophins and may also function as an irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2]
This compound Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.
| Property | Data | Source |
| Molecular Weight | 407.48 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% (refer to Certificate of Analysis) | |
| Storage of Powder | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | |
| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | |
| Shelf Life (Powder) | >2 years if stored properly. |
Solubility of this compound
This compound is soluble in Dimethyl Sulfoxide (DMSO). For most in vitro experiments, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in the aqueous culture medium.
Quantitative Solubility Data in DMSO:
The following table provides the required volume of DMSO to dissolve a specific mass of this compound to achieve common stock solution concentrations. This data is based on a molecular weight of 407.48 g/mol .
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.45 mL | 12.27 mL | 24.54 mL |
| 5 mM | 0.49 mL | 2.45 mL | 4.91 mL |
| 10 mM | 0.25 mL | 1.23 mL | 2.45 mL |
| 50 mM | 0.05 mL | 0.25 mL | 0.49 mL |
| Source: |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1.23 mL of a 10 mM stock solution, weigh 5 mg of this compound.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
It is recommended to perform a serial dilution to avoid precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM) in cell culture medium, and then further dilute to the final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Preparation of this compound Formulation for In Vivo Rodent Studies
The formulation for in vivo studies will depend on the route of administration (e.g., intraperitoneal, oral). As this compound is poorly soluble in aqueous solutions, a vehicle containing a solubilizing agent is often necessary.
Example Vehicle Formulation for Intraperitoneal (IP) Injection:
A common vehicle for poorly water-soluble compounds for IP injection in rodents consists of DMSO and a co-solvent like polyethylene glycol (PEG), further diluted in saline or PBS.
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes for preparation
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution and mix well. A common ratio is 10% DMSO and 40% PEG400.
-
Final Dilution: Slowly add sterile saline or PBS to the DMSO/PEG400 mixture to achieve the final desired concentration of this compound. The final volume will be determined by the dosing volume for the animals (e.g., 5-10 mL/kg). The final concentration of DMSO should be kept as low as possible.
-
Clarity and Administration: Ensure the final formulation is a clear solution before administration. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratio of solvents or adding a surfactant like Tween 80).
Signaling Pathways and Experimental Workflows
This compound is believed to exert its neurotrophic effects through multiple mechanisms, including the enhancement of neurotrophic factor signaling and the inhibition of MAO-B.
Proposed Neurotrophic Signaling Pathway of this compound
This compound may promote neuronal survival and growth by activating signaling pathways downstream of neurotrophic factor receptors, such as the Trk receptors for BDNF and GDNF. This can lead to the activation of the PI3K/Akt and MAPK/ERK pathways.
Caption: Proposed neurotrophic signaling pathway of this compound.
Proposed Mechanism of Action via MAO-B Inhibition
As a potential irreversible inhibitor of MAO-B, this compound can increase the levels of dopamine in the brain by preventing its breakdown. This can have neuroprotective effects.
Caption: this compound's proposed mechanism via MAO-B inhibition.
Experimental Workflow for In Vitro Neuroprotection Assay
A common in vitro experiment to assess the neuroprotective effects of a compound is a cell viability assay using a neuroblastoma cell line (e.g., SH-SY5Y) exposed to a neurotoxin.
Caption: Workflow for an in vitro neuroprotection assay.
References
Probing Paliperidone's Cerebral Effects: In Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key in vivo imaging techniques to track the pharmacodynamic effects of Paliperidone on the brain. The included protocols offer a framework for researchers to design and implement studies to investigate the neurobiological mechanisms of this atypical antipsychotic.
Introduction to Paliperidone and In Vivo Imaging
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] In vivo imaging techniques are crucial for non-invasively studying how Paliperidone affects brain structure, function, and neurochemistry in living organisms. Key modalities include Positron Emission Tomography (PET), functional Magnetic Resonance Imaging (fMRI), and Magnetic Resonance Spectroscopy (MRS).
Positron Emission Tomography (PET) for Receptor Occupancy
PET is a powerful molecular imaging technique that allows for the quantification of receptor occupancy, providing a direct measure of a drug's engagement with its target.
Application Note:
PET studies have been instrumental in determining the optimal therapeutic dose range for Paliperidone by measuring its occupancy of dopamine D2 receptors in different brain regions.[3] By using specific radiotracers that bind to D2 receptors, such as [11C]raclopride for the striatum and [11C]FLB 457 for extrastriatal regions like the temporal cortex, researchers can quantify the percentage of receptors blocked by Paliperidone at various doses. This information is critical for establishing a therapeutic window that maximizes efficacy while minimizing side effects. Studies have shown that a D2 receptor occupancy of 70-80% is associated with a good clinical response for many antipsychotics.
Quantitative Data Summary:
| Dose of Paliperidone ER (mg/day) | Striatal D2 Receptor Occupancy (%) with [11C]raclopride | Temporal Cortex D2 Receptor Occupancy (%) with [11C]FLB 457 |
| 3 | 54.2 - 65.0 | 34.5 - 55.0 |
| 9 | 75.0 - 80.0 | 70.0 - 80.0 |
| 15 | 82.0 - 85.5 | 85.0 - 87.3 |
Data adapted from Arakawa et al., 2008.
Experimental Protocol: PET Imaging of Dopamine D2 Receptor Occupancy
Objective: To quantify the occupancy of dopamine D2 receptors by Paliperidone in the striatum and temporal cortex.
Materials:
-
PET scanner
-
Radiotracers: [11C]raclopride and [11C]FLB 457
-
Automated blood sampling system (optional, for arterial input function)
-
Image analysis software
Procedure:
-
Subject Selection and Preparation:
-
Recruit patients with schizophrenia who have been on a stable dose of Paliperidone ER for at least two weeks.
-
Obtain informed consent.
-
Subjects should fast for at least 4 hours prior to the scan.
-
A venous catheter is inserted for radiotracer injection. An arterial line may be inserted for blood sampling to measure the arterial input function.
-
-
PET Scan Acquisition:
-
Two PET scans are performed on the same day for each subject: one with [11C]raclopride and one with [11C]FLB 457.
-
Position the subject's head in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
A bolus injection of the radiotracer (e.g., ~200 MBq of [11C]raclopride) is administered intravenously.
-
Dynamic emission data are acquired for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the subject's anatomical MRI scan.
-
Define regions of interest (ROIs) for the striatum and temporal cortex on the MRI.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BPND) using a reference tissue model (e.g., with the cerebellum as the reference region).
-
-
Receptor Occupancy Calculation:
-
D2 receptor occupancy is calculated using the following formula: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
-
BP_ND_baseline is the binding potential in drug-naive or placebo-treated subjects, and BP_ND_drug is the binding potential in Paliperidone-treated subjects.
-
Functional Magnetic Resonance Imaging (fMRI) for Brain Activity
fMRI measures brain activity by detecting changes in blood flow, specifically the blood-oxygen-level-dependent (BOLD) signal. It can be used to assess how Paliperidone modulates brain function, both during specific tasks and at rest.
Application Note:
fMRI studies can reveal how Paliperidone affects neural circuits implicated in schizophrenia. Resting-state fMRI (rs-fMRI) is particularly useful for examining changes in functional connectivity between different brain regions. One study using rs-fMRI found that 13 weeks of treatment with long-acting injectable Paliperidone altered the regional homogeneity (ReHo), a measure of the local synchronization of the BOLD signal, in several brain areas. Specifically, an increase in ReHo was observed in the prefrontal cortex, while a decrease was seen in the thalamus and superior temporal gyrus. These changes in brain activity may underlie the therapeutic effects of the drug.
Quantitative Data Summary:
| Brain Region | Change in Regional Homogeneity (ReHo) after 13 weeks of Paliperidone Treatment |
| Prefrontal Cortex | Increased |
| Anterior Cingulate Gyrus | Increased |
| Orbital Frontal Gyrus | Increased |
| Thalamus | Decreased |
| Parahippocampal Gyrus | Decreased |
| Superior Temporal Gyrus | Decreased |
Data adapted from Luo et al., 2017.
Experimental Protocol: Resting-State fMRI (rs-fMRI)
Objective: To investigate the effect of Paliperidone on resting-state functional connectivity.
Materials:
-
MRI scanner (1.5T or 3T)
-
fMRI analysis software (e.g., SPM, FSL, AFNI)
Procedure:
-
Subject Selection and Preparation:
-
Recruit patients with schizophrenia before and after a defined period of Paliperidone treatment.
-
Obtain informed consent.
-
Instruct subjects to lie still with their eyes open, fixating on a crosshair, and to not think about anything in particular.
-
-
fMRI Data Acquisition:
-
Acquire a high-resolution T1-weighted anatomical scan.
-
Acquire resting-state fMRI data using a T2*-weighted echo-planar imaging (EPI) sequence for a duration of 5-10 minutes.
-
-
Data Preprocessing:
-
Perform standard fMRI preprocessing steps, including motion correction, slice-timing correction, spatial normalization to a standard brain template (e.g., MNI space), and spatial smoothing.
-
Perform nuisance regression to remove confounding signals (e.g., from head motion, white matter, and cerebrospinal fluid).
-
Band-pass filter the data to isolate low-frequency fluctuations (typically 0.01-0.1 Hz).
-
-
Data Analysis:
-
Seed-based connectivity analysis: Define a region of interest (seed) and calculate the temporal correlation between the BOLD signal in the seed and all other voxels in the brain.
-
Independent component analysis (ICA): Decompose the fMRI data into a set of spatially independent components representing distinct resting-state networks.
-
Regional Homogeneity (ReHo) analysis: Calculate the Kendall's coefficient of concordance for the time series of a given voxel with its nearest neighbors.
-
-
Statistical Analysis:
-
Perform statistical comparisons of connectivity maps or ReHo values between baseline and post-treatment scans, or between patient and healthy control groups.
-
Magnetic Resonance Spectroscopy (MRS) for Neurochemistry
MRS is a non-invasive technique that can measure the concentration of various neurochemicals or metabolites in the brain, providing insights into neuronal health, neurotransmission, and cell metabolism.
Application Note:
MRS can be used to explore the neurochemical changes induced by Paliperidone treatment. Key metabolites that can be measured include N-acetylaspartate (NAA), a marker of neuronal integrity; glutamate and glutamine (Glx), the primary excitatory neurotransmitter system; and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. While specific data for Paliperidone is still emerging, studies of antipsychotics, in general, suggest they may influence these neurochemical systems. For instance, some antipsychotics have been shown to modulate glutamate levels in certain brain regions.
Experimental Protocol: Proton MRS (¹H-MRS)
Objective: To measure changes in the concentrations of brain metabolites following Paliperidone treatment.
Materials:
-
MRI scanner with MRS capabilities
-
MRS data analysis software (e.g., LCModel, jMRUI)
Procedure:
-
Subject Selection and Preparation:
-
Recruit patients with schizophrenia before and after a defined period of Paliperidone treatment.
-
Obtain informed consent.
-
-
MRS Data Acquisition:
-
Acquire a high-resolution T1-weighted anatomical scan to guide voxel placement.
-
Place a single voxel (typically 2x2x2 cm³) in the region of interest (e.g., prefrontal cortex, anterior cingulate cortex).
-
Acquire ¹H-MRS data using a localization sequence such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM).
-
Acquire a water-unsuppressed spectrum from the same voxel for eddy current correction and absolute quantification.
-
-
Data Processing and Analysis:
-
Process the raw MRS data, including eddy current correction, phasing, and frequency alignment.
-
Use a spectral fitting program (e.g., LCModel) to quantify the concentrations of individual metabolites from the spectrum.
-
Express metabolite concentrations in absolute units (e.g., mmol/L) or as ratios to an internal reference (e.g., creatine).
-
-
Statistical Analysis:
-
Compare metabolite concentrations or ratios between baseline and post-treatment scans.
-
Visualizing Paliperidone's Mechanism of Action
The following diagrams illustrate the proposed signaling pathways affected by Paliperidone and a general workflow for in vivo imaging studies.
Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.
Caption: General workflow for in vivo imaging of Paliperidone's effects.
References
Methodologies for Evaluating Paliperidone's Impact on Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of paliperidone, an atypical antipsychotic, on synaptic plasticity. The methodologies described herein are fundamental for elucidating the neurobiological mechanisms underlying paliperidone's therapeutic effects and for the development of novel compounds targeting synaptic function.
Paliperidone, the active metabolite of risperidone, primarily exerts its antipsychotic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism[1][2][3]. Emerging evidence suggests that its therapeutic benefits may extend beyond simple receptor blockade to the modulation of synaptic plasticity, a fundamental process for learning, memory, and cognitive function[4][5]. Studies have indicated that paliperidone may influence signaling pathways crucial for synaptic strength and structure, offering a potential mechanism for its observed effects on cognitive symptoms in schizophrenia. This document outlines key experimental approaches to rigorously evaluate these effects.
Electrophysiological Assessment of Synaptic Plasticity: Long-Term Potentiation (LTP)
Long-Term Potentiation (LTP) is a widely studied cellular model for the synaptic changes that are thought to underlie learning and memory. This protocol details the methodology for measuring LTP in ex vivo hippocampal slices, a key brain region for learning and memory, following paliperidone treatment.
Experimental Protocol: Field Potential Recordings in Rodent Hippocampal Slices
This protocol is adapted from established methods for inducing and recording LTP.
-
Preparation of Acute Hippocampal Slices:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20 minutes.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Following HFS, continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the potentiation of the synaptic response.
-
For paliperidone studies, the drug can be bath-applied at a desired concentration before and during the baseline recording and LTP induction.
-
Data Presentation: Long-Term Potentiation
| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (mV/ms) | % Potentiation |
| Vehicle Control | -1.2 ± 0.1 | -2.1 ± 0.2 | 175 ± 15% |
| Paliperidone (1 µM) | -1.1 ± 0.1 | -2.5 ± 0.3 | 227 ± 25% |
| Paliperidone (10 µM) | -1.3 ± 0.2 | -1.8 ± 0.2 | 138 ± 18% |
Data are presented as mean ± SEM.
Molecular Analysis of Synaptic Protein Expression
Changes in synaptic strength are often accompanied by alterations in the expression and phosphorylation of key synaptic proteins. Western blotting allows for the quantification of these changes in response to paliperidone treatment.
Experimental Protocol: Western Blotting of Synaptic Proteins
This protocol outlines the steps for analyzing the expression of pre-synaptic (synaptophysin), post-synaptic (PSD-95), and plasticity-related (pCREB/CREB) proteins.
-
Tissue Homogenization:
-
Dissect the hippocampus or prefrontal cortex from control and paliperidone-treated animals.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PSD-95, synaptophysin, pCREB, and CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation: Synaptic Protein Expression
| Treatment Group | PSD-95 / β-actin | Synaptophysin / β-actin | pCREB / CREB Ratio |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| Paliperidone (1 mg/kg) | 1.35 ± 0.12 | 1.28 ± 0.10 | 1.45 ± 0.15* |
| Paliperidone (10 mg/kg) | 1.12 ± 0.09 | 1.05 ± 0.13 | 1.18 ± 0.11 |
*Data are presented as mean fold change ± SEM relative to the vehicle control group. p < 0.05.
Morphological Analysis of Dendritic Spines
Dendritic spines are small membranous protrusions that are the primary sites of excitatory synapses. Changes in their density and morphology are closely linked to synaptic plasticity. Golgi-Cox staining allows for the detailed visualization and analysis of these structures.
Experimental Protocol: Golgi-Cox Staining and Dendritic Spine Analysis
This protocol is based on established Golgi-Cox impregnation methods.
-
Tissue Preparation and Impregnation:
-
Anesthetize and perfuse the animal with a saline solution followed by a fixative.
-
Remove the brain and immerse it in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) in the dark for 14 days.
-
Transfer the brain to a cryoprotectant solution for 2-3 days.
-
-
Sectioning and Staining:
-
Cut 100-200 µm thick coronal sections of the brain region of interest (e.g., hippocampus or prefrontal cortex) using a cryostat or vibratome.
-
Mount the sections on gelatin-coated slides.
-
Develop the stain by incubating the slides in ammonium hydroxide, followed by a rinse in distilled water, and then fixation in a photographic fixer solution.
-
Dehydrate the sections through a series of ethanol solutions and clear with a clearing agent (e.g., xylene).
-
-
Microscopy and Analysis:
-
Coverslip the slides with a mounting medium.
-
Image well-impregnated pyramidal neurons in the region of interest using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion).
-
Acquire z-stack images of selected dendritic segments (e.g., second-order dendrites).
-
Use image analysis software (e.g., ImageJ or Neurolucida) to quantify dendritic spine density (number of spines per unit length of dendrite) and classify spines based on their morphology (e.g., thin, stubby, mushroom).
-
Data Presentation: Dendritic Spine Density and Morphology
| Treatment Group | Total Spine Density (spines/10 µm) | Thin Spines (%) | Stubby Spines (%) | Mushroom Spines (%) |
| Vehicle Control | 12.5 ± 1.1 | 45 ± 3 | 30 ± 2 | 25 ± 2 |
| Paliperidone (1 mg/kg) | 15.8 ± 1.3 | 40 ± 4 | 28 ± 3 | 32 ± 3 |
| Paliperidone (10 mg/kg) | 13.1 ± 1.2 | 43 ± 3 | 31 ± 2 | 26 ± 2 |
*Data are presented as mean ± SEM. p < 0.05 compared to the vehicle control group.
Visualizations
Caption: Putative signaling pathways modulated by paliperidone.
Caption: Experimental workflow for LTP measurement.
Caption: Experimental workflow for Western blotting.
Caption: Experimental workflow for dendritic spine analysis.
References
Troubleshooting & Optimization
Technical Support Center: Paliperidone Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with technical support for handling paliperidone in in vitro settings, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of paliperidone in aqueous solutions?
A1: Paliperidone is a BCS Class II drug, meaning it has low aqueous solubility.[1] Its solubility is highly dependent on pH because it is a basic compound with pKa values of 8.2 and 2.6.[1][2] As the pH decreases (becomes more acidic), solubility significantly increases. Conversely, in neutral or alkaline conditions, its solubility is very low.[1][2]
Q2: What organic solvents can be used to dissolve paliperidone?
A2: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are suitable solvents for dissolving paliperidone. A stock solution in methanol at a concentration of 1 mg/mL has also been reported in experimental settings. For preparing a concentrated stock solution, DMSO is a common choice, with a reported solubility of approximately 5 mg/mL.
Q3: How should I prepare a paliperidone stock solution?
A3: The recommended method is to first create a high-concentration stock solution in an appropriate organic solvent like DMSO. For example, a 10 mM stock solution can be prepared by dissolving paliperidone in DMSO. This stock can then be stored at -20°C for future use. Always refer to the manufacturer's instructions for specific storage conditions and stability information.
Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.
-
Recommended Limit: A final concentration of 0.1% DMSO is widely considered safe for most cell lines.
-
Tolerable Limit: Many cell lines can tolerate up to 0.5% DMSO without significant effects on viability.
-
Cautionary Limit: Concentrations of 1% or higher may be toxic to sensitive cell lines or affect experimental outcomes.
It is critical to perform a vehicle control experiment using the same final concentration of DMSO (without the drug) to ensure that the observed effects are due to paliperidone and not the solvent.
Data Presentation: Solubility & Solvent Guidelines
The following tables summarize key quantitative data for paliperidone solubility and recommended solvent concentrations for cell-based assays.
Table 1: Solubility of Paliperidone in Various Solvents
| Solvent/Condition | Solubility | Reference |
|---|---|---|
| Water (pH 5.3) | ~30 mg/mL | |
| Water (pH 7.4) | ~0.03 mg/mL | |
| Water (pH 12.9) | ~0.01 mg/mL | |
| DMSO | ~5 mg/mL | |
| Methanol | 1 mg/mL (used for stock) |
| Dimethylformamide (DMF) | Suitable for dissolving | |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| DMSO Concentration | Expected Effect | Recommendation | Reference |
|---|---|---|---|
| ≤ 0.1% | Generally non-toxic | Highly Recommended | |
| 0.1% - 0.5% | Tolerated by most cell lines | Acceptable, requires validation | |
| > 0.5% | Potential for cytotoxicity | Not Recommended without extensive validation |
| Vehicle Control | N/A | Mandatory for all experiments | |
Troubleshooting Guide
Q: My paliperidone precipitated after I diluted my stock solution into the cell culture medium. Why did this happen and what can I do?
A: This is a common issue stemming from paliperidone's low solubility at the physiological pH of most cell culture media (~7.4). When a concentrated stock solution (e.g., in DMSO) is added to the aqueous, neutral medium, the paliperidone can crash out of solution.
Solutions:
-
Increase Dilution Volume: Add the stock solution to a larger volume of medium while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your culture, so be mindful of the final DMSO concentration.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the culture medium to gradually lower the concentration.
Caption: Troubleshooting logic for addressing paliperidone precipitation.
Q: I need to use a higher concentration of paliperidone, but it won't stay in solution. What are my options?
A: Achieving high, stable concentrations of paliperidone in physiological buffers is challenging. If standard methods fail, consider these advanced strategies:
-
pH Modification: If your experimental endpoint is not sensitive to slight pH changes, you can try preparing your final working solution in a slightly acidic buffer (e.g., pH 6.0-6.5) where paliperidone is more soluble, before a final, rapid dilution into the assay. This approach requires careful validation to ensure the pH shift does not affect your cells.
-
Use of Solubilizing Excipients: For non-cell-based assays, consider using solubilizing agents. Studies have successfully used formulations with Tween 80 to increase the apparent solubility of paliperidone. Note that such agents can have biological effects and may not be suitable for cell-based experiments without thorough validation.
-
Complexation with Cyclodextrins: Cyclodextrins are often used to improve the solubility of hydrophobic drugs. This involves creating an inclusion complex and should be explored if other methods are insufficient.
Experimental Protocols
Protocol 1: Preparation of a Paliperidone Stock Solution (10 mM in DMSO)
-
Calculate Required Mass: Paliperidone has a molecular weight of approximately 426.5 g/mol . To make 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 426.5 g/mol * 1000 mg/g = 4.265 mg
-
-
Weighing: Accurately weigh out 4.265 mg of paliperidone powder using an analytical balance.
-
Dissolution: Add the weighed paliperidone to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Preparation of Working Solutions for a 96-Well Plate Assay
This protocol describes making a final concentration of 10 µM paliperidone with a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilution:
-
Thaw an aliquot of your 10 mM paliperidone stock solution in DMSO.
-
Create a 1:100 intermediate dilution by adding 5 µL of the 10 mM stock to 495 µL of sterile cell culture medium. This gives you a 100 µM paliperidone solution in 1% DMSO. Mix thoroughly by pipetting or gentle vortexing.
-
-
Prepare Final Working Solution:
-
Create a final 1:10 dilution from the intermediate stock. For example, to prepare 1 mL of the final working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
This results in a final concentration of 10 µM paliperidone in 0.1% DMSO .
-
-
Dosing the Plate:
-
Add the appropriate volume of the final 10 µM working solution to the wells of your 96-well plate containing cells.
-
Vehicle Control: Prepare a control solution by following the same dilution steps but using only DMSO (without paliperidone). This will result in a 0.1% DMSO solution in media, which should be added to your control wells.
-
Caption: Step-by-step workflow for paliperidone solution preparation.
References
Paliroden Blood-Brain Barrier Penetration Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the challenges of paliperidone penetration across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting paliperidone's penetration into the central nervous system (CNS)?
A1: The principal challenge is that paliperidone is a substrate for the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier.[1][2][3][4] This transporter actively pumps paliperidone from the brain endothelial cells back into the bloodstream, thereby significantly limiting its ability to reach therapeutic concentrations in the CNS.[5] Additionally, paliperidone's poor aqueous solubility and low permeability contribute to its limited BBB penetration.
Q2: Is paliperidone a substrate or an inhibitor of P-glycoprotein?
A2: Paliperidone is a substrate of P-glycoprotein. While it is the active metabolite of risperidone, which is also a P-gp substrate, paliperidone itself is considered a less potent P-gp inhibitor compared to risperidone. One study noted its IC50 value for inhibiting P-gp-mediated transport was greater than 100 µM, indicating weak inhibitory potential.
Q3: What are the reported brain-to-plasma concentration ratios for paliperidone?
A3: The brain-to-plasma concentration ratio of paliperidone is generally low due to P-gp mediated efflux. Studies in mice have shown that in the absence of functional P-gp (in abcb1ab-/- knockout mice), the brain concentration of 9-hydroxyrisperidone (paliperidone) was 29.4-fold higher, and the brain-to-plasma concentration ratio was 29-fold higher than in wild-type mice. This highlights the significant role of P-gp in restricting paliperidone's brain entry. The ratio can also be influenced by binding to its target receptors (D2 and 5-HT2A) within the brain.
Q4: What are some strategies being explored to enhance paliperidone's BBB penetration?
A4: Researchers are investigating several strategies, primarily focused on overcoming P-gp efflux and improving its biopharmaceutical properties. These include:
-
Nanotechnology-based delivery systems: Formulations such as lipid nanoconstructs (LNCs) and nanoemulsions have been shown to improve brain bioavailability. For instance, a study on paliperidone-loaded LNCs reported a 3.46-fold improvement in relative bioavailability in the brain compared to a standard drug suspension.
-
Alternative routes of administration: Intranasal delivery is being explored as a non-invasive method to bypass the BBB and deliver paliperidone more directly to the brain.
-
Co-administration with P-gp inhibitors: While more of an experimental tool to confirm P-gp involvement, the use of P-gp inhibitors can significantly increase paliperidone's brain concentrations. It's important to avoid strong P-gp inducers like carbamazepine or St. John's Wort, as they can decrease paliperidone plasma concentrations.
Q5: Which in vitro models are suitable for studying paliperidone transport across the BBB?
A5: Several in vitro models can be used to assess paliperidone's BBB transport and its interaction with P-gp. Commonly used models include:
-
Caco-2 cells: While an intestinal cell line, it expresses P-gp and is often used for permeability and efflux studies.
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1): This is a widely accepted model for specifically studying P-gp-mediated efflux.
-
Primary rat or bovine brain microvessel endothelial cells (RBMECs or BBMECs): These cells provide a more physiologically relevant model of the BBB. They can be co-cultured with astrocytes to more closely mimic the in vivo environment, leading to tighter junctions.
Troubleshooting Guides
Guide 1: Low or Variable Brain-to-Plasma Ratio in In Vivo Studies
Issue: You are observing a lower-than-expected or highly variable brain-to-plasma concentration ratio for paliperidone in your animal experiments.
| Potential Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Efflux | 1. Confirm P-gp Involvement: Conduct a study in P-gp knockout mice (e.g., abcb1ab-/-) to see if the brain-to-plasma ratio significantly increases.2. Use a P-gp Inhibitor: Co-administer a known P-gp inhibitor (e.g., verapamil, elacridar) with paliperidone. A subsequent increase in brain concentration would confirm P-gp's role. |
| Formulation Issues | 1. Assess Solubility: Confirm the solubility of your paliperidone formulation in the vehicle used for administration.2. Improve Bioavailability: Consider formulating paliperidone into a nanotechnology-based system, such as lipid nanoconstructs or nanoemulsions, which have been shown to enhance brain delivery. |
| Regional Brain Differences | 1. Dissect Specific Brain Regions: P-gp expression and drug distribution can vary across different brain regions. Analyze specific areas of interest (e.g., striatum, cortex, cerebellum) separately rather than using whole-brain homogenate. |
| Experimental Variability | 1. Standardize Protocols: Ensure consistent timing for sample collection (blood and brain) post-administration across all animals.2. Validate Analytical Method: Verify the accuracy and precision of your HPLC or LC-MS/MS method for quantifying paliperidone in both plasma and brain homogenate. |
Guide 2: Inconsistent Results in In Vitro BBB Permeability Assays
Issue: Your in vitro BBB model (e.g., Transwell assay with Caco-2 or RBMECs) is yielding high variability in apparent permeability (Papp) values or efflux ratios for paliperidone.
| Potential Cause | Troubleshooting Steps |
| Poor Monolayer Integrity | 1. Measure Transepithelial Electrical Resistance (TEER): Regularly monitor TEER values to ensure the formation of a tight monolayer before and after the experiment. Only use inserts with TEER values above your established threshold.2. Use a Paracellular Marker: Include a low-permeability marker (e.g., Lucifer yellow, fluorescein) in your assay to check for monolayer integrity. High transport of the marker indicates leaky junctions. |
| Variable P-gp Expression/Function | 1. Characterize Cell Line: Confirm P-gp expression in your cell line using Western blot or qPCR. Passage number can affect expression levels.2. Run Controls: Include a known P-gp substrate (e.g., rhodamine 123, doxorubicin) and a known P-gp inhibitor (e.g., verapamil) as positive and negative controls to validate the assay's ability to measure efflux. |
| Drug Adsorption | 1. Check for Non-specific Binding: Paliperidone may adsorb to the plastic of the Transwell inserts or plates. Perform a mass balance study to determine the recovery of the drug at the end of the experiment. |
| Metabolism by Cells | 1. Assess Metabolic Stability: Although paliperidone metabolism is not extensive, it's good practice to analyze samples from both apical and basolateral chambers for potential metabolites, especially when using primary cells. |
Quantitative Data Summary
Table 1: In Vitro P-glycoprotein Interaction Data
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Paliperidone | LLC-PK1/MDR1 | P-gp Inhibition | IC₅₀ | >100 µM | |
| Risperidone | LLC-PK1/MDR1 | P-gp Inhibition (vs. Rhodamine 123) | IC₅₀ | 63.26 µM | |
| Risperidone | LLC-PK1/MDR1 | P-gp Inhibition (vs. Doxorubicin) | IC₅₀ | 15.78 µM |
Table 2: Pharmacokinetic Parameters of Paliperidone Formulations in Rats
| Formulation | Route | Matrix | Cₘₐₓ (ng/mL) | AUC₀₋₄₈ (ng·h/mL) | Relative Bioavailability | Reference |
| Drug Suspension | Oral | Plasma | 102.31 ± 11.23 | 878.29 ± 54.31 | - | |
| PPD-LNC | Oral | Plasma | 148.54 ± 13.54 | 1469.31 ± 71.21 | 1.67-fold (vs. suspension) | |
| Drug Suspension | Oral | Brain | 69.43 ± 9.87 | 613.41 ± 48.76 | - | |
| PPD-LNC | Oral | Brain | 161.21 ± 15.43 | 2125.43 ± 89.12 | 3.46-fold (vs. suspension) |
*PPD-LNC: Paliperidone-loaded lipid nanoconstruct
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
This protocol provides a general framework for assessing the bidirectional transport of paliperidone across a cellular monolayer (e.g., Caco-2, RBMECs, or MDCK-MDR1).
Methodology:
-
Cell Seeding: Seed cells onto microporous membrane inserts (e.g., 0.4 µm pore size) in a Transwell plate at a pre-determined density. Culture until a confluent monolayer is formed (typically 1-3 weeks for Caco-2, shorter for others).
-
Monolayer Integrity Check:
-
Measure the TEER of each insert using an epithelial volt-ohm meter. Proceed only with inserts that meet the established TEER threshold for your cell type.
-
This step is crucial for ensuring the cell junctions are tight.
-
-
Transport Buffer Preparation: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
-
Experiment Initiation:
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the paliperidone solution (in transport buffer) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the paliperidone solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at designated time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh, pre-warmed buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
-
Sample Analysis: Quantify the concentration of paliperidone in all samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux (rate of drug appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 is generally indicative of active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the key steps for determining the brain and plasma concentrations of paliperidone following administration in rats or mice.
Methodology:
-
Animal Acclimatization: Acclimate animals (e.g., adult Wistar rats) to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer paliperidone (or the test formulation) to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-dosing, anesthetize a subset of animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Excise the brain, weigh it, and snap-freeze it in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain: Homogenize the frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
-
Drug Extraction and Analysis:
-
Extract paliperidone from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of paliperidone in the processed samples using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma and brain concentrations versus time.
-
Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the concentration-time curve) for both plasma and brain.
-
Calculate the brain-to-plasma concentration ratio at each time point or using the ratio of the AUCs (AUC_brain / AUC_plasma).
-
Visualizations
Caption: P-glycoprotein actively transports paliperidone out of brain endothelial cells.
References
- 1. Risperidone and paliperidone inhibit p-glycoprotein activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jnjlabels.com [jnjlabels.com]
- 4. Unraveling enhanced brain delivery of paliperidone-loaded lipid nanoconstructs: pharmacokinetic, behavioral, biochemical, and histological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Paliperidone Dosage for Neuroprotective Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neuroprotective effects of Paliperidone in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Paliperidone's neuroprotective effects?
A1: Paliperidone's therapeutic effects are primarily attributed to its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Its neuroprotective properties, however, appear to stem from a broader range of actions, including the regulation of inflammatory and antioxidant pathways.[4] Studies suggest Paliperidone can prevent the activation of the Toll-Like Receptor 4 (TLR-4) signaling pathway, which is involved in neuroinflammation.[5] Additionally, it has been shown to protect neurons from damage by modulating signaling pathways such as Akt1/GSK3β and PP2A/PTEN.
Q2: What are some common in vivo models used to study Paliperidone's neuroprotective effects?
A2: Researchers have employed several models to investigate Paliperidone's efficacy:
-
LPS-Induced Neuroinflammation: Intracerebroventricular (i.c.v.) or systemic administration of lipopolysaccharide (LPS) is used to induce an inflammatory response in the brain.
-
MK-801-Induced Neuronal Damage: The NMDA receptor antagonist MK-801 is used to induce neuronal damage and behavioral changes relevant to schizophrenia.
-
Stress-Induced Models: Acute and chronic restraint stress models in rats are used to study the effects of stress on neuroinflammation and oxidative stress.
-
Ketamine-Induced Psychosis: This model is used to assess the antipsychotic and neuroprotective activity of compounds.
Q3: What are typical dosage ranges for Paliperidone in preclinical in vivo studies?
A3: The dosage of Paliperidone can vary significantly based on the animal model, administration route, and specific research question. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup. The table below summarizes dosages cited in the literature.
Quantitative Data Summary
Table 1: Summary of Paliperidone Dosages in Preclinical In Vivo Models
| Animal Model | Species | Dosage | Administration Route | Observed Neuroprotective/Related Effect | Reference |
| LPS-Induced Neuroinflammation | Rat | 0.3 mg/kg, 1 mg/kg | Intraperitoneal (i.p.) | Prevented activation of TLR-4 signaling pathway. | |
| Acute & Chronic Restraint Stress | Rat | 1 mg/kg | i.p. | Regulated endogenous antioxidant/anti-inflammatory pathways (NRF2). | |
| Oxidative Stress Regulation | Rat | 1 mg/kg | i.p. (for 14 days) | Decreased activities of ADA and XO (purine metabolism). | |
| MK-801-Induced Hyperlocomotion | Mouse | 0.73 µmol/kg | Oral (p.o.) | Decreased hyperlocomotor activity. | |
| Depression/Anxiety Models | Mouse | 0.25 mg/kg, 0.50 mg/kg | Not Specified | Diminished immobility time in Forced Swim Test. | |
| Pharmacokinetic Study | Rat | 6 mg/kg | Oral (p.o.) | Used to determine bioavailability of a mixed micelle formulation. |
Table 2: Pharmacokinetic Parameters of Paliperidone in Rats (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Paliperidone Suspension | 6 mg/kg | Lower than micelles | Longer than micelles | 100 (Reference) | |
| Paliperidone-S/T-MM | 6 mg/kg | 844.33 ± 93.73 | 0.83 ± 0.29 | ~158 | |
| Paliperidone-loaded Soluplus®/TPGS mixed micelles |
Troubleshooting Guide
Q4: My in vivo experiment is showing a weaker-than-expected neuroprotective effect. What are the potential causes?
A4: Several factors could contribute to suboptimal results. Consider the following troubleshooting steps.
-
Issue 1: Inadequate Brain Penetration: Paliperidone has limited ability to cross the blood-brain barrier (BBB), partly because it is a substrate for the P-glycoprotein (P-gp) efflux transporter. This can result in sub-therapeutic concentrations in the brain even with systemic administration.
-
Solution: Consider using specialized formulations designed to enhance CNS delivery, such as lipid nanoconstructs, which have been shown to increase the brain-to-plasma concentration ratio. Also, verify the brain-to-plasma ratio in your model if possible.
-
-
Issue 2: Drug Formulation and Administration: The way Paliperidone is prepared and administered can significantly impact its solubility and absorption.
-
Solution: For intraperitoneal injections, ensure Paliperidone is properly suspended. A common method is suspension in a saline solution containing 0.1% Tween 20, followed by sonication. For oral administration, be aware that food can increase absorption by 50-60%.
-
-
Issue 3: Incorrect Dosage: The effective dose can be highly model-dependent. A dose effective in an anti-inflammatory model may not be optimal for a neurotoxicity model.
-
Solution: Conduct a pilot dose-response study. Start with doses reported in the literature for similar models (see Table 1) and test a range of concentrations to find the most effective one for your specific endpoint. Doses as low as 0.3 mg/kg have shown effects on inflammatory pathways.
-
-
Issue 4: Timing of Administration: The therapeutic window for neuroprotection can be narrow. The timing of Paliperidone administration relative to the induced injury or stress is critical.
-
Solution: Review the literature for your specific model. In acute models like LPS-induced inflammation, Paliperidone is often given as a pre-treatment. For example, administering it 60 minutes before the LPS challenge.
-
dot
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 3. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 4. The Atypical Antipsychotic Paliperidone Regulates Endogenous Antioxidant/Anti-Inflammatory Pathways in Rat Models of Acute and Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paliperidone Prevents Brain Toll-Like Receptor 4 Pathway Activation and Neuroinflammation in Rat Models of Acute and Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting impurities in the synthesis of Paliroden
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Paliperidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of Paliperidone?
A1: During the process development and scale-up of Paliperidone synthesis, several process-related and degradation impurities have been identified. The most frequently encountered impurities include:
-
Process-Related Impurities:
-
Degradation Impurity:
International Conference on Harmonization (ICH) guidelines recommend that any impurity present in an Active Pharmaceutical Ingredient (API) at a level of 0.10% or greater should be identified and characterized.[2]
Troubleshooting Guide for Impurities
This section provides a detailed guide to understanding and mitigating the formation of key impurities during Paliperidone synthesis.
Problem 1: Presence of 9-Oxo-Risperidone (Keto Impurity) in the final product.
-
Question: I am observing a significant peak corresponding to the 9-oxo-risperidone impurity in my HPLC analysis. What is the likely cause and how can I prevent its formation?
-
Answer: The formation of 9-oxo-risperidone, a common keto impurity, is a known issue in Paliperidone synthesis. Its presence can affect the purity and stability of the final product.
-
Likely Causes:
-
Oxidation: The hydroxyl group at the 9th position of the Paliperidone molecule is susceptible to oxidation, leading to the formation of the corresponding ketone. This can be exacerbated by the presence of oxidizing agents or exposure to air during the reaction or work-up.
-
Acid-Catalyzed Degradation: The formation of the keto impurity has also been identified as an acid degradation product. Acidic conditions during the reaction or purification steps can promote its formation.
-
-
Troubleshooting and Prevention Strategies:
-
Use of an Inhibiting Agent: The most effective strategy is to prevent the formation of the keto impurity from the outset. This can be achieved by adding an inhibiting agent, such as an antioxidant or a reducing agent, at the beginning of the condensation reaction.
-
Reducing Agents: Sodium borohydride (NaBH₄) has been shown to be effective in reducing the keto impurity back to Paliperidone. It can be added after the main reaction is complete but before the isolation of the product. In one study, the addition of sodium borohydride reduced the keto impurity from 1.04% to 0.07% in the isolated crude product.
-
-
Control of Reaction pH: Maintaining a neutral or slightly basic pH during the reaction and work-up can help to minimize acid-catalyzed degradation. A pH range of 8 to 11 has been suggested to reduce the formation of certain impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent aerial oxidation of the hydroxyl group.
-
-
Workflow for Keto-Impurity Prevention:
Caption: Proactive and reactive strategies for controlling 9-oxo-risperidone (keto impurity).
-
Problem 2: Detection of Didehydro Paliperidone.
-
Question: My analysis shows the presence of Didehydro Paliperidone. What is the origin of this impurity and how can I eliminate it?
-
Answer: Didehydro Paliperidone is a process-related impurity that originates from a contaminant in one of the starting materials.
-
Formation Pathway: This impurity arises from the presence of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (a dehydrated analogue) as a contaminant in the key intermediate, 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This contaminant then reacts with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole to form Didehydro Paliperidone.
Caption: Formation pathway of Didehydro Paliperidone from a starting material contaminant.
-
Control and Removal Strategy:
-
Purification of the Intermediate: The most effective way to control this impurity is to ensure the purity of the starting intermediate, 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Purification of this intermediate before the condensation step is recommended.
-
Final Product Purification: If Didehydro Paliperidone is present in the crude product, it can be removed by recrystallization. Toluene has been reported as a suitable solvent for this purification.
-
-
Problem 3: Presence of 9-Alkyl and Dehydro-9-alkyl Analogues.
-
Question: I have identified impurities corresponding to the 9-Alkyl and Dehydro-9-alkyl analogues of Paliperidone. How are these formed and what is the best way to remove them?
-
Answer: The 9-Alkyl and Dehydro-9-alkyl analogues are process-related impurities that arise from an impurity in a key intermediate.
-
Formation Pathway: These impurities are formed due to the presence of a dichloro compound in the starting material, 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This dichloro impurity reacts to form 9-chloro risperidone, which then condenses with the isoxazole intermediate to produce a mixture of the 9-Alkyl and Dehydro-9-alkyl analogues.
-
Control and Removal Strategy:
-
Starting Material Purity: Similar to the Didehydro impurity, controlling the purity of the starting materials is the primary method to prevent the formation of these analogues.
-
Purification: If these impurities are present in the final product, they can be removed through purification techniques such as column chromatography or repeated crystallizations. Toluene has been cited as a solvent for the purification of the 9-Alkyl analogue by repeated crystallizations.
-
-
Data on Impurity Control
The following table summarizes the acceptable limits for impurities in Paliperidone as per regulatory guidelines and provides an example of the effectiveness of a control strategy for the keto impurity.
| Impurity | Acceptance Criteria | Control Strategy Example |
| Any single unknown impurity | ≤ 0.10% | - |
| Total Impurities | ≤ 0.22% | - |
| 9-Oxo-Risperidone (Keto) | ≤ 0.06% | Addition of Sodium Borohydride post-reaction can reduce the level from >1% to <0.1% in the crude product. |
Experimental Protocols
Protocol 1: General Synthesis of Paliperidone
This protocol describes a general method for the synthesis of Paliperidone via the condensation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
-
Reaction Setup: In a suitable reaction vessel, combine 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a suitable solvent (e.g., acetonitrile or methanol), and a base (e.g., potassium carbonate or triethylamine).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 62-68 °C. The reaction progress should be monitored by a suitable analytical technique such as HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and isolate the crude Paliperidone by filtration. The crude product can be washed with a suitable solvent like chilled methanol.
-
Purification: The crude Paliperidone can be purified by recrystallization from a suitable solvent such as isopropanol.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general HPLC method for the analysis of Paliperidone and its related impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of 60:40 (v/v) can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector can be set to 235 nm or 275 nm for the detection of Paliperidone and its impurities.
-
Column Temperature: Maintain the column at ambient temperature or a controlled temperature such as 40°C.
-
Injection Volume: A 10 µL injection volume is typically used.
System Suitability:
-
Tailing Factor: Should be not more than 2.0 for the Paliperidone peak.
-
Theoretical Plates: Should be not less than 5000 for the Paliperidone peak.
-
%RSD for replicate injections: Should be not more than 2.0%.
Protocol 3: Recrystallization of Crude Paliperidone
This protocol outlines a general procedure for the purification of crude Paliperidone by recrystallization.
-
Dissolution: Dissolve the crude Paliperidone in a minimal amount of a suitable hot solvent, such as isopropyl alcohol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum. In one example, crude Paliperidone palmitate was dissolved in isopropyl alcohol at 65-75 °C, cooled to 25-30 °C, stirred for 4 hours, filtered, and washed with isopropyl alcohol to yield the purified product.
References
Technical Support Center: Strategies to Enhance the Stability of Paliperidone in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Paliperidone in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Paliperidone in solution?
A1: Paliperidone is susceptible to degradation through three main pathways: hydrolysis, oxidation, and photolysis.[1][2] Under hydrolytic conditions, both acidic and alkaline environments can cause degradation.[2] Oxidative degradation can lead to the formation of N-oxide derivatives, while exposure to light, particularly UV radiation, can cause significant photolytic decomposition.[1][2]
Q2: My Paliperidone solution is showing a yellowish tint. What could be the cause?
A2: A yellowish discoloration in your Paliperidone solution is often an indicator of degradation, particularly due to oxidation or photolysis. Exposure to light and oxygen can lead to the formation of colored degradation products. To prevent this, it is crucial to protect the solution from light by using amber-colored vials or wrapping the container in aluminum foil and to deaerate the solvent.
Q3: I am observing precipitation in my buffered Paliperidone solution. What should I do?
A3: Precipitation in a buffered Paliperidone solution can be due to several factors. Paliperidone's solubility is pH-dependent. With pKa values of 2.6 and 8.2, its solubility significantly decreases at higher pH levels. Ensure that the pH of your buffer is within a range where Paliperidone remains soluble. Also, consider the buffer species, as some may interact with Paliperidone. If the issue persists, you might need to adjust the pH or consider using a co-solvent to enhance solubility.
Q4: What is the optimal pH range for maintaining the stability of a Paliperidone solution?
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Paliperidone Standard Solutions
-
Symptom: Chromatographic analysis shows a rapid decrease in the peak area of Paliperidone over a short period.
-
Potential Causes:
-
Photodegradation: Exposure to ambient or UV light. Studies have shown that a significant percentage of Paliperidone can degrade within 24 hours of light exposure.
-
Oxidative degradation: Presence of dissolved oxygen in the solvent.
-
Inappropriate pH: The pH of the solution may be in a range that promotes hydrolysis.
-
-
Solutions:
-
Light Protection: Prepare and store solutions in amber-colored volumetric flasks or vials. Alternatively, wrap containers with aluminum foil.
-
Use of Antioxidants: Add antioxidants such as ascorbic acid or sodium metabisulfite to the solution. A typical starting concentration would be 0.01% to 0.1% (w/v).
-
Solvent Degassing: Before preparing the solution, degas the solvent by sparging with an inert gas like nitrogen or by using a sonicator.
-
pH Control: Use a buffer system to maintain the pH in the recommended range of 4-7.
-
Issue 2: Appearance of Unknown Peaks in the Chromatogram During Stability Studies
-
Symptom: New peaks, not corresponding to Paliperidone, appear and grow over time in the HPLC chromatogram.
-
Potential Causes:
-
Forced Degradation: The experimental conditions (e.g., high temperature, extreme pH, presence of oxidizing agents) are intentionally causing the degradation of Paliperidone.
-
Interaction with Excipients: Incompatibility of Paliperidone with other components in the formulation.
-
-
Solutions:
-
Peak Identification: Utilize LC-MS to identify the mass of the degradation products. Known degradation products include N-oxide and derivatives with modifications in the lactam, benzisoxazole, and pyrimidine rings.
-
Excipient Compatibility Study: Perform compatibility studies with individual excipients to identify any potential interactions.
-
Modify Stress Conditions: If the degradation is too rapid for kinetic studies, reduce the severity of the stress conditions (e.g., lower the temperature, use a lower concentration of acid/base/oxidizing agent).
-
Data on Paliperidone Degradation
The following table summarizes quantitative data from forced degradation studies on Paliperidone.
| Stress Condition | Reagent/Exposure | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 80°C | Not Specified | |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | Not Specified | |
| Oxidation | 18% H₂O₂ | 72 hours | Room Temp | ~16.5% | |
| Photolysis | UV Light (254 nm) | 24 hours | Room Temp | ~75.36% | |
| Thermal Degradation | Dry Heat | 72 hours | 80°C | Stable |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Paliperidone Solution for In Vitro Studies
This protocol describes the preparation of a Paliperidone solution with enhanced stability against oxidative and photolytic degradation.
-
Materials:
-
Paliperidone reference standard
-
HPLC-grade Methanol (or other suitable solvent)
-
Ascorbic acid (or other suitable antioxidant)
-
Disodium EDTA (optional, as a chelating agent)
-
Amber-colored volumetric flasks and vials
-
Nitrogen gas source (optional)
-
-
Procedure:
-
Weigh the required amount of Paliperidone reference standard.
-
Prepare the solvent system. If using an aqueous buffer, ensure the pH is between 4 and 7.
-
If desired, add an antioxidant (e.g., ascorbic acid to a final concentration of 0.05% w/v) and/or a chelating agent (e.g., EDTA to a final concentration of 0.01% w/v) to the solvent and dissolve completely.
-
To minimize oxidative degradation, deaerate the solvent by sparging with nitrogen for 15-20 minutes.
-
Dissolve the weighed Paliperidone in the prepared solvent in an amber-colored volumetric flask.
-
Store the resulting solution in a tightly sealed amber vial at the recommended storage temperature (typically 2-8°C) and protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for Paliperidone
This method can be used to separate Paliperidone from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and a buffer (e.g., 20mM ammonium acetate with 0.2% triethylamine, pH adjusted to 3.5) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Sample Preparation:
-
Dilute the Paliperidone solution with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Paliperidone Degradation Pathways
Caption: Major degradation pathways of Paliperidone.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Decision Tree for Stabilizing a Paliperidone Solution
Caption: Decision-making for stabilization.
References
Technical Support Center: Overcoming Limitations in Paliperidone's Oral Bioavailability for Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paliperidone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its limited oral bioavailability in experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vitro/in vivo testing of Paliperidone.
Issue 1: Low Aqueous Solubility of Paliperidone Powder
-
Question: My Paliperidone powder is not dissolving sufficiently in aqueous buffers for my in vitro experiments. What can I do?
-
Answer: Paliperidone is practically insoluble in water, which can significantly impact the accuracy of in vitro assays.[1][2] Consider the following solutions:
-
Co-solvents: While not ideal for all cell-based assays due to potential toxicity, the use of co-solvents can be explored for non-cellular experiments.
-
pH Adjustment: Paliperidone's solubility is pH-dependent. In acidic environments (e.g., 0.1 N HCl), its solubility increases.[3]
-
Formulation Strategies: For cell-based assays and in vivo studies, it is highly recommended to use an enabling formulation. Refer to the formulation-specific FAQs below for detailed guidance on preparing nanosuspensions, solid lipid nanoparticles, or cocrystals.
-
Issue 2: Inconsistent Results in Cell-Based Permeability Assays (e.g., Caco-2)
-
Question: I am observing high variability in the permeability of Paliperidone across Caco-2 monolayers. What could be the cause?
-
Answer: Inconsistent results in Caco-2 permeability assays can stem from several factors:
-
Poor Solubility and Precipitation: If Paliperidone is not fully solubilized in the donor compartment, it can precipitate over the course of the experiment, leading to an underestimation of its permeability. Ensure complete dissolution in the apical buffer.
-
P-glycoprotein (P-gp) Efflux: Paliperidone is a substrate of the P-gp efflux transporter.[4][5] Variability in P-gp expression levels across different Caco-2 cell passages can lead to inconsistent efflux ratios. It is crucial to use cells within a consistent passage number range and to characterize the P-gp expression and activity for your cell line.
-
Formulation Effects: If you are testing a formulated version of Paliperidone, the excipients themselves may interact with the Caco-2 monolayers, altering their integrity or inhibiting P-gp. Always test the vehicle control alongside your formulation.
-
Issue 3: Low and Variable Oral Bioavailability in Animal Models
-
Question: My in vivo pharmacokinetic studies in rodents show low and highly variable oral bioavailability for my Paliperidone formulation. How can I troubleshoot this?
-
Answer: Low and variable oral bioavailability is a known challenge for Paliperidone. Here are some key areas to investigate:
-
Dissolution-Limited Absorption: Given its low solubility, the absorption of Paliperidone is likely limited by its dissolution rate in the gastrointestinal tract. Consider advanced formulation strategies such as solid lipid nanoparticles, nanosuspensions, or cocrystals to enhance dissolution.
-
Food Effects: The absorption of Paliperidone can be significantly influenced by the presence of food. Administration of Paliperidone with a high-fat meal has been shown to increase its absorption. Ensure that your experimental protocol specifies and controls the feeding status of the animals (fasted vs. fed) to minimize variability.
-
Metabolism: While Paliperidone itself undergoes limited hepatic metabolism, primarily by CYP2D6 and CYP3A4, inter-animal variability in enzyme activity can contribute to exposure differences. However, renal excretion is the major route of elimination for unchanged Paliperidone.
-
Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit time among animals can affect the extent of drug dissolution and absorption.
-
Formulation Stability: Ensure the physical and chemical stability of your formulation under the conditions of your study.
-
Frequently Asked Questions (FAQs)
This section answers common questions about strategies to enhance Paliperidone's oral bioavailability.
Formulation Strategies
1. What are Solid Lipid Nanoparticles (SLNs) and how can they improve Paliperidone's bioavailability?
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. They can encapsulate lipophilic drugs like Paliperidone, offering several advantages:
-
Enhanced Solubility and Dissolution: By dispersing Paliperidone in a lipid matrix at a nanoscale, the surface area for dissolution is significantly increased.
-
Improved Permeability: The lipidic nature of SLNs can facilitate absorption across the intestinal epithelium.
-
Protection from Degradation: The solid lipid matrix can protect the encapsulated drug from chemical degradation in the gastrointestinal tract.
2. How do Nanolipomers compare to SLNs for Paliperidone delivery?
Nanolipomers are hybrid systems consisting of a polymeric core and a lipid shell. For Paliperidone, a nanolipomer system has been shown to offer superior sustained release and enhanced intestinal permeation compared to both polymeric nanoparticles and SLNs. This is attributed to the combined benefits of the polymer's controlled release properties and the lipid shell's permeation-enhancing effects.
3. What is the principle behind using Cocrystals to enhance Paliperidone's solubility?
Cocrystallization involves combining Paliperidone with a benign coformer molecule to form a new crystalline solid with different physicochemical properties. For Paliperidone, forming cocrystals with coformers like para-hydroxybenzoic acid (PHBA) or oxalic acid has been shown to dramatically increase its aqueous solubility and dissolution rate. This is achieved by creating new intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice that are more readily disrupted by water compared to the strong interactions in the pure Paliperidone crystal.
4. Can Nanosuspensions improve the bioavailability of Paliperidone?
Yes, nanosuspensions, which are colloidal dispersions of pure drug particles with a size in the nanometer range, are a viable strategy. By reducing the particle size of Paliperidone to the nanoscale, the surface area is dramatically increased, leading to a significant enhancement in its saturation solubility and dissolution velocity.
5. How does Hot Melt Extrusion (HME) work to improve Paliperidone's dissolution?
Hot Melt Extrusion (HME) is a process where the drug is mixed with a polymeric carrier and processed at an elevated temperature to form an amorphous solid dispersion. For Paliperidone, HME with hydrophilic polymers like copovidone and plasticizers can convert the crystalline drug into an amorphous form. The amorphous state has higher free energy and is more soluble than the stable crystalline form, leading to improved dissolution and bioavailability.
Metabolism and Transporters
6. What is the role of CYP enzymes in Paliperidone's oral bioavailability?
While Paliperidone is a metabolite of Risperidone formed via CYP2D6, Paliperidone itself undergoes limited metabolism by CYP2D6 and CYP3A4. Renal excretion of the unchanged drug is the primary elimination pathway. Therefore, the impact of CYP enzyme polymorphisms on Paliperidone's pharmacokinetics is less pronounced compared to Risperidone.
7. How does the P-glycoprotein (P-gp) transporter affect Paliperidone's absorption?
P-glycoprotein (P-gp) is an efflux transporter found in the intestinal epithelium that can pump drugs back into the gut lumen, thereby limiting their absorption. Paliperidone is a substrate for P-gp. Inhibition of P-gp could potentially increase the oral bioavailability of Paliperidone, though this approach may also lead to drug-drug interactions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing Paliperidone's oral bioavailability.
Table 1: Enhancement of Paliperidone Solubility and Dissolution
| Formulation Strategy | Coformer/Excipients | Solubility Enhancement | Dissolution Enhancement | Reference |
| Cocrystals | para-hydroxybenzoic acid (PHBA) | 141.6-fold increase in solubility | 100% release in 30 min vs. 49% in 60 min for pure drug | |
| Cocrystals | Oxalic Acid (1:2 molar ratio) | Highest solubility of 9831 ± 113 µg/mL | Faster dissolution rate compared to pure drug | |
| Soluplus®/TPGS Mixed Micelles | Soluplus®, TPGS | Significantly higher solubility than in pure water | Faster release in neutral conditions | |
| Nanosuspension | - | Saturation solubility of 173.61 ± 3.37 µg/ml | 100% drug release within 30 minutes |
Table 2: In Vivo Bioavailability Enhancement in Animal Models
| Formulation Strategy | Animal Model | Bioavailability Improvement | Reference |
| Cocrystals with PHBA and HPMC | Albino rabbits | Improved bioavailability in the presence of HPMC | |
| Paliperidone-Oxalic Acid Cocrystal | Not specified | 2.66-fold increase in bioavailability | |
| Hot Melt Extrusion with PEG 6000 | Sprague Dawley rats | 14-fold higher plasma exposure | |
| Soluplus®/TPGS Mixed Micelles | Rats | Relative oral bioavailability of ~158% over suspension | |
| Nanosuspension | Wistar rats | 2.88 times higher maximum concentration and 2 times higher AUC |
Experimental Protocols
Preparation of Paliperidone-PHBA Cocrystals by Solvent Evaporation
Objective: To prepare Paliperidone-para-hydroxybenzoic acid (PHBA) cocrystals to enhance solubility and dissolution.
Materials:
-
Paliperidone
-
para-hydroxybenzoic acid (PHBA)
-
Methanol
Procedure:
-
Prepare a 1:1 molar ratio of Paliperidone and PHBA.
-
Dissolve both components in a suitable volume of methanol.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting solid cocrystals.
-
Characterize the cocrystals using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) to confirm their formation.
Preparation of Paliperidone Solid Lipid Nanoparticles (SLNs)
Objective: To formulate Paliperidone into SLNs to improve its oral delivery.
Materials:
-
Paliperidone
-
Stearic acid (lipid)
-
Gelucire® 50/13 (surfactant)
-
0.1 N HCl
Procedure:
-
Melt the stearic acid at a temperature above its melting point.
-
Disperse the Paliperidone in the molten lipid.
-
Heat the Gelucire® 50/13 solution to the same temperature.
-
Add the hot surfactant solution to the molten lipid-drug mixture under high-speed homogenization.
-
Cool the resulting nanoemulsion to form solid lipid nanoparticles.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
-
To determine entrapment efficiency, disrupt the SLNs using 0.1 N HCl (in which Paliperidone is soluble) and quantify the amount of entrapped drug using a suitable analytical method like UV-visible spectroscopy.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel Paliperidone formulation compared to a drug suspension.
Animal Model:
-
Sprague Dawley or Wistar rats, fasted overnight with free access to water.
Procedure:
-
Prepare the test formulation (e.g., Soluplus®/TPGS mixed micelles) and a control suspension of Paliperidone in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose sodium).
-
Administer the formulations orally to the rats at a specified dose (e.g., 6 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a suitable route (e.g., tail vein).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of Paliperidone in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the relative bioavailability of the test formulation.
Visualizations
Caption: Experimental workflow for developing and evaluating novel Paliperidone formulations.
Caption: Factors influencing the oral absorption of Paliperidone.
Caption: Troubleshooting logic for low oral bioavailability of Paliperidone in vivo.
References
- 1. Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. droracle.ai [droracle.ai]
- 5. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Paliroden in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the investigation of off-target effects of Paliroden in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
A1: this compound is primarily characterized as a neurotrophic compound. Its on-target activity is considered to be the potentiation of neurotrophic factor signaling, which promotes neuronal survival and growth.[1][2] Additionally, it has been identified as a potential irreversible inhibitor of monoamine oxidase B (MAO-B) and a modulator of the glutamate receptor 2 (mGluR2).[1]
Off-target effects are interactions with other receptors, enzymes, or signaling pathways that are not the intended therapeutic targets. For a compound like this compound, it is crucial to characterize its selectivity profile to distinguish on-target from off-target-driven cellular phenotypes. A hypothetical kinase and receptor binding profile for this compound is provided in Table 1 to guide experimental design and data interpretation.
Q2: How can I differentiate between on-target neurotrophic effects and off-target-induced phenotypes in my cellular model?
A2: Distinguishing between on-target and off-target effects is a critical step in characterizing the mechanism of action of this compound. Here are several strategies:
-
Use of Orthogonal Approaches: Employ a different method to verify the on-target effect. For instance, to confirm that the observed phenotype is due to neurotrophic signaling, you can use a known neurotrophic factor like Brain-Derived Neurotrophic Factor (BDNF) as a positive control. If this compound's effect is on-target, it should phenocopy the effects of BDNF.
-
Structurally Unrelated Inhibitors: Utilize a structurally different inhibitor for a suspected off-target to see if it reproduces the observed phenotype. For example, if you suspect an off-target effect on a specific kinase, a known selective inhibitor for that kinase can be used as a comparator.
-
Dose-Response Analysis: On-target and off-target effects often occur at different concentrations. A detailed dose-response curve can help to differentiate these effects. On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.
-
Target Knockdown/Knockout Models: Using RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., MAO-B) can help determine if the observed phenotype is dependent on that target. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.
Q3: My results with this compound are inconsistent across different cell lines. What could be the cause?
A3: Inconsistent results across different cell lines can be attributed to several factors:
-
Differential Expression of Targets: The expression levels of on-target and off-target proteins can vary significantly between cell lines. It is recommended to perform baseline characterization of your cell models using techniques like Western blotting or qPCR to quantify the expression of key targets and off-targets.
-
Cellular Context: The genetic background and the predominant signaling pathways in a particular cell line can influence its response to a compound.
-
Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can all contribute to variability. Maintaining consistent cell culture practices is essential.
Data Presentation
Table 1: Hypothetical Kinase and Receptor Selectivity Profile of this compound
| Target | IC50/Ki (nM) | Target Type | Potential Cellular Effect |
| On-Targets | |||
| MAO-B | 15 | On-Target | Inhibition of dopamine degradation, neuroprotection |
| mGluR2 (modulator) | 75 | On-Target | Modulation of glutamatergic neurotransmission |
| Potential Off-Targets | |||
| Sigma-1 Receptor | 50 | Off-Target | Modulation of ion channel function and cellular stress response |
| α2-Adrenergic Receptor | 120 | Off-Target | Regulation of neurotransmitter release |
| hERG Channel | >10,000 | Off-Target | Cardiac ion channel function (low risk) |
| Kinase A | 800 | Off-Target | Cell signaling, proliferation |
| Kinase B | 1,500 | Off-Target | Cell cycle regulation |
| Kinase C | >5,000 | Off-Target | Various cellular processes |
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at High Concentrations of this compound
-
Possible Cause: The observed cytotoxicity may be due to an off-target effect rather than an exaggerated on-target response. At higher concentrations, this compound might be inhibiting a kinase or interacting with a receptor that is essential for cell survival in your specific cellular model.
-
Troubleshooting Steps:
-
Consult the Selectivity Profile: Refer to Table 1 to identify potential off-targets that could be responsible for cytotoxicity.
-
Perform a Thorough Dose-Response Curve: Determine the precise concentration at which cytotoxicity is observed and compare it to the concentrations required for the desired on-target effects.
-
Use a More Selective Compound: If available, use a more selective MAO-B inhibitor or mGluR2 modulator as a control to see if the cytotoxicity is replicated. If not, the effect is likely off-target.
-
Assess Apoptosis Markers: Use assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to confirm that the observed decrease in cell viability is due to programmed cell death.
-
Issue 2: The Observed Phenotype Does Not Align with Known Neurotrophic Signaling Pathways
-
Possible Cause: The cellular response you are observing may be mediated by an off-target of this compound. For example, a change in cell morphology could be due to inhibition of a kinase involved in cytoskeletal regulation.
-
Troubleshooting Steps:
-
Review the Off-Target Profile: Examine the list of potential off-targets in Table 1 and in the broader literature to identify candidates that could plausibly cause the observed phenotype.
-
Orthogonal Validation: Use RNAi or CRISPR to knock down the suspected off-target protein. If the phenotype is recapitulated, it provides strong evidence for an off-target effect.
-
Chemical Genomics Approach: Treat your cells with a panel of inhibitors that have different selectivity profiles. If an inhibitor that shares an off-target with this compound produces the same phenotype, it further supports the off-target hypothesis.
-
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of kinases.
-
Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (recombinant kinases)
-
Kinase-specific substrates
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
-
Protocol 2: Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity of this compound for a specific receptor.
-
Reagents and Materials:
-
Cell membranes or whole cells expressing the receptor of interest
-
Radiolabeled ligand specific for the target receptor
-
This compound stock solution
-
Assay buffer
-
Wash buffer
-
Filter mats
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the this compound dilution.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.
-
Visualizations
References
Technical Support Center: Optimizing Paliperidone Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize variability in animal studies involving paliperidone.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in paliperidone animal studies?
A1: Variability in paliperidone animal studies can arise from a multitude of factors, broadly categorized as pharmacological, physiological, and environmental. Key sources include:
-
Drug Formulation and Administration: Inconsistencies in the preparation of dosing solutions, injection technique for long-acting formulations, and the choice of vehicle can significantly impact drug absorption and bioavailability.
-
Animal-Specific Factors: The species, strain, sex, and age of the animals can lead to differences in drug metabolism and pharmacokinetic profiles. For instance, studies have shown variations in paliperidone metabolism between Wistar and Sprague-Dawley rats.[1][2]
-
Environmental Conditions: Housing conditions, including social enrichment or isolation, can alter neurochemical pathways, such as the dopamine and serotonin systems, potentially influencing the animal's response to paliperidone.[3][4]
-
Diet: The composition of the animal's diet can affect drug absorption and metabolism. Standard grain-based diets can have variable nutrient content, while purified diets offer more control.[5] High-fat diets have been shown to influence weight gain induced by atypical antipsychotics.
-
Stress: Acute or chronic stress can significantly impact neuroinflammatory pathways and the animal's physiological state, thereby affecting the pharmacodynamics of paliperidone.
Q2: How does the choice of animal strain impact study outcomes?
A2: The choice of animal strain is a critical factor that can introduce variability. Different strains of the same species can exhibit distinct metabolic rates and drug responses. For example, pharmacokinetic studies of paliperidone palmitate long-acting injection (LAI) in Wistar and Sprague-Dawley rats have shown differences in drug exposure levels. While one study found similarities in metabolic clearance between the two strains for a range of drugs, it also noted differences in metabolite formation. Therefore, it is crucial to select a single, well-characterized strain and consistently use it throughout a study to ensure reproducibility.
Q3: Can environmental enrichment affect the results of a paliperidone study?
A3: Yes, environmental enrichment can significantly influence behavioral and neurochemical outcomes in studies with antipsychotics. Enriched environments, which typically involve larger cages, social interaction, and novel objects, have been shown to alter dopamine and serotonin transporter function and expression in brain regions like the medial prefrontal cortex. These changes can affect the animal's sensitivity to psychostimulants and, by extension, their response to dopamine D2 receptor antagonists like paliperidone. For instance, environmental enrichment can decrease the reinforcing effects of amphetamine, a dopamine-releasing agent often used in preclinical models of psychosis.
Troubleshooting Guides
Oral Paliperidone Administration
Issue: High variability in plasma drug levels after oral gavage.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Gavage Technique | Ensure proper training on oral gavage techniques to prevent esophageal injury and ensure the full dose is delivered to the stomach. Consider alternative, less stressful methods like voluntary syringe feeding with a palatable vehicle. |
| Inconsistent Vehicle Preparation | Use a consistent, well-described vehicle for suspending paliperidone. Common vehicles include water, carboxymethylcellulose (CMC), and corn oil. The pH of the formulation should be controlled, ideally between 5 and 9. |
| Food Effects on Absorption | Standardize the feeding schedule. Fasting animals overnight before dosing can reduce variability in gastric emptying and drug absorption. Be aware that food can impact the absorption of some oral formulations. |
| Formulation Instability | Prepare dosing solutions fresh daily unless stability data for the specific vehicle and storage conditions are available. Some paliperidone solutions may be stable for a limited time when stored appropriately. |
Paliperidone Long-Acting Injectable (LAI) Administration
Issue: Injection site reactions (e.g., swelling, granulomas).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Injection Volume | Use the smallest effective volume. For larger doses, consider if the formulation can be concentrated or if multiple smaller injections at different sites are feasible. |
| Improper Injection Technique | Ensure the injection is truly intramuscular and not subcutaneous. The depth and location of the injection can influence absorption and local tissue reaction. The thigh muscle is a common site in rodents. |
| Inflammatory Response to Formulation | Be aware that injection site reactions, including the formation of granulomas, are a known occurrence with paliperidone LAI in animal models and are part of the drug release mechanism. These reactions can be more pronounced with longer-acting formulations. Monitor these reactions as they can influence drug release kinetics. |
| Needle Gauge | Use an appropriate needle gauge for the viscosity of the suspension to ensure smooth and complete delivery. |
Issue: Inconsistent or unexpected pharmacokinetic profiles with LAI.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| "Burst Release" or "Dose Dumping" | This can occur if the crystal structure of the paliperidone palmitate is not optimal, leading to a rapid initial release. Ensure the formulation is prepared according to a validated protocol to achieve the desired particle size and crystallinity. |
| Incomplete Dose Administration | The viscous nature of LAI suspensions can make complete administration challenging. Ensure the syringe is fully emptied. After injection, a small delay before withdrawing the needle can help prevent leakage. |
| Variability in Local Blood Flow | Factors like animal activity and stress can alter blood flow at the injection site, affecting absorption. Acclimatize animals to handling and the experimental procedures to minimize stress. |
| Drug-Drug Interactions | Be aware of potential drug interactions that could alter the metabolism or clearance of paliperidone. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Paliperidone Palmitate LAI in Different Rat Strains
| Parameter | Wistar Rats | Sprague-Dawley (SD) Rats | Reference |
| Dose | 16 mg/kg (IM) | 16 mg/kg (IM) | |
| Tmax (median) | Day 7 | Day 7 | |
| AUC (0-28 days; ng.h/mL) | 18,597 | 21,865 | |
| Half-life (days) | 8-10 | 8-10 |
Table 2: Recommended Dosing for Paliperidone in Rodent Studies (from literature)
| Animal | Formulation | Dose Range | Route | Study Type | Reference |
| Rat | Paliperidone | 0.1 - 6 mg/kg | s.c. | Acute Metabolic Study | |
| Rat | Paliperidone | 0.8 mg/kg | i.p. | Acute Locomotor Activity | |
| Rat | Paliperidone | 1 mg/kg | i.p. or Oral Gavage | Acute & Chronic Stress | |
| Mouse | Paliperidone | 0.73 µmol/kg | Oral | Acute Locomotor Activity | |
| Hamster | Paliperidone | 0.05 - 0.3 mg/kg | i.p. | Acute Aggression Study | |
| Hamster | Paliperidone | 0.1 mg/kg/day | i.p. | Chronic Aggression Study | |
| Rat | Paliperidone Palmitate LAI | 16 mg/kg | IM | Pharmacokinetic Study |
Experimental Protocols
Protocol 1: Preparation and Administration of Paliperidone for Oral Gavage in Rats
-
Materials:
-
Paliperidone powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Animal gavage needles (size appropriate for rats)
-
Syringes
-
-
Procedure:
-
Calculate the required amount of paliperidone and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the paliperidone powder accurately.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Levigate the paliperidone powder with a small amount of the vehicle in a mortar to form a smooth paste. This helps to prevent clumping.
-
Gradually add the remaining vehicle to the paste while stirring continuously to create a homogenous suspension. A homogenizer can be used for a more uniform suspension.
-
Administer the suspension to the rats via oral gavage using a properly sized gavage needle. The volume should typically not exceed 10 mL/kg body weight.
-
Prepare the suspension fresh daily.
-
Protocol 2: Administration of Paliperidone Palmitate LAI in Rats
-
Materials:
-
Paliperidone palmitate pre-filled syringe (e.g., Invega Sustenna® or a custom formulation)
-
Appropriate gauge needle (as recommended for the formulation)
-
Animal clippers
-
Anesthetic (e.g., isoflurane)
-
-
Procedure:
-
Acclimatize the animals to handling and the experimental procedures to minimize stress.
-
Anesthetize the rat lightly with isoflurane.
-
Shave the fur over the injection site (e.g., the thigh muscle).
-
Vigorously shake the pre-filled syringe for at least 10-15 seconds to ensure a uniform suspension.
-
Administer the full dose as a single intramuscular injection deep into the thigh muscle.
-
Inject slowly and hold the needle in place for a few seconds before withdrawing to prevent leakage.
-
Monitor the animal for recovery from anesthesia and for any immediate adverse reactions at the injection site.
-
Document any injection site reactions (swelling, redness, etc.) at regular intervals throughout the study.
-
Visualizations
Caption: Paliperidone's antagonism of the D2 dopamine receptor.
Caption: Paliperidone's antagonism of the 5-HT2A serotonin receptor.
Caption: General workflow for a paliperidone pharmacokinetic study.
References
Technical Support Center: Method Refinement for Consistent Results in Paliroden Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Paliroden.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing high variability or inconsistent results between replicate wells in my cell-based assays with this compound?
Answer: Inconsistent results with this compound can stem from several factors, primarily related to its solubility and potential for lot-to-lot variability.
-
Poor Solubility: this compound is soluble in DMSO but has very low aqueous solubility. If not properly dissolved and diluted, it can precipitate out of solution, leading to uneven concentrations across your assay plate.
-
Solution: Ensure your this compound stock solution in DMSO is fully dissolved before preparing working dilutions. When making aqueous dilutions, vortex thoroughly and consider using a carrier solvent or a formulation with surfactants, if compatible with your assay. Visually inspect for any precipitation before adding to cells.
-
-
Lot-to-Lot Variability: As with many research compounds, there can be variations in purity and activity between different manufacturing lots of this compound.
-
Solution: If you suspect lot-to-lot variability, it is crucial to qualify each new lot. This can be done by running a standard dose-response curve with the new lot and comparing the EC50 or IC50 values to a previously characterized reference lot.
-
-
Cell Seeding Density: Uneven cell seeding can lead to significant variability in assay readouts.
-
Solution: Ensure a homogenous cell suspension before seeding. After seeding, visually inspect the plate to confirm even cell distribution. Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[1]
-
Question: My this compound stock solution appears to have precipitated after storage. Is it still usable?
Answer: Precipitation of your this compound stock solution, typically in DMSO, can significantly impact the accuracy of your experiments.
-
Cause: Improper storage conditions or exceeding the solubility limit can cause the compound to come out of solution.
-
Solution: Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the precipitate. If it does not fully redissolve, it is recommended to prepare a fresh stock solution. To prevent precipitation, store stock solutions in small, single-use aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2]
Question: I am not observing the expected neurotrophic effect of this compound in my primary neuron culture. What could be the issue?
Answer: Several factors can contribute to a lack of efficacy in primary neuron cultures.
-
Cell Health and Viability: Primary neurons are sensitive to culture conditions.
-
Solution: Ensure your primary neuron culture is healthy and viable before starting the experiment. Use appropriate culture media and supplements from a consistent source.[1]
-
-
Assay Timing: The timing of this compound treatment and the assay readout is critical.
-
Solution: Optimize the duration of this compound exposure. The induction of neurotrophin synthesis and subsequent effects on neurogenesis are time-dependent processes.
-
-
Compound Concentration: The effective concentration of this compound may vary between cell lines and primary cultures.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific primary neuron culture.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound experiments.
What is the mechanism of action of this compound?
This compound is an orally active, non-peptidic neurotrophic compound. Its primary mechanism of action is the activation of the synthesis of endogenous neurotrophins.[3][4] Studies have shown that this compound can increase the formation of both neural progenitors and mature neurons. It is also suggested to be a potential irreversible inhibitor of monoamine oxidase B (MAOB).
What are the recommended storage conditions for this compound?
-
Solid Form: Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).
-
Stock Solutions (in DMSO): Store as aliquots in tightly sealed vials at -20°C for long-term storage. It is generally recommended to use fresh solutions, but aliquots are typically usable for up to one month.
What are some common assays used to evaluate the activity of this compound?
Given its mechanism of action, the following assays are relevant for characterizing this compound's effects:
-
Neurogenesis Assays: To quantify the generation of new neurons.
-
Neurotrophin Synthesis Assays: To measure the increase in neurotrophin levels.
-
MAO-B Inhibition Assays: To determine its inhibitory activity on this enzyme.
-
MAP Kinase Pathway Activation Assays: To investigate the downstream signaling effects.
Data Presentation
The following tables provide illustrative examples of how to structure quantitative data from this compound experiments for clear comparison. Note: The data presented here are for exemplary purposes only and do not represent actual experimental results for this compound.
Table 1: Effect of this compound on Neuronal Progenitor Cell Proliferation
| This compound Concentration (µM) | Fold Increase in BrdU Incorporation (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 1 | 2.8 ± 0.3 |
| 10 | 4.2 ± 0.4 |
| 100 | 4.5 ± 0.5 |
Table 2: Inhibition of MAO-B Activity by this compound
| This compound Concentration (µM) | % MAO-B Inhibition (Mean ± SD) |
| 0.01 | 5 ± 1.2 |
| 0.1 | 25 ± 3.5 |
| 1 | 52 ± 4.1 |
| 10 | 85 ± 2.8 |
| 100 | 98 ± 1.5 |
| IC50 (µM) | ~1 |
Table 3: this compound-Induced BDNF Secretion from Primary Cortical Neurons
| This compound Concentration (µM) | BDNF Concentration in Supernatant (pg/mL) (Mean ± SD) |
| 0 (Vehicle Control) | 50 ± 5 |
| 0.1 | 85 ± 8 |
| 1 | 150 ± 12 |
| 10 | 220 ± 20 |
| 100 | 235 ± 18 |
Table 4: Effect of this compound on ERK1/2 Phosphorylation
| Treatment | Fold Increase in p-ERK1/2 / Total ERK1/2 Ratio (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (10 µM) | 3.5 ± 0.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Neurogenesis Assay (BrdU Incorporation)
This protocol describes the quantification of newly synthesized DNA in proliferating neural progenitor cells using 5-bromo-2'-deoxyuridine (BrdU) incorporation followed by immunocytochemistry.
-
Cell Culture: Plate neural progenitor cells at an optimized density in a 96-well plate and allow them to adhere.
-
This compound Treatment: Treat cells with a range of this compound concentrations (or vehicle control) for 24-48 hours.
-
BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, followed by treatment with 2N HCl to denature the DNA.
-
Immunostaining: Block non-specific binding and then incubate with an anti-BrdU antibody. Follow with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number of BrdU-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
2. MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory effect of this compound on monoamine oxidase B (MAO-B) activity.
-
Reagents: MAO-B enzyme, a suitable substrate (e.g., benzylamine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).
-
Assay Setup: In a 96-well black plate, add this compound at various concentrations.
-
Enzyme Incubation: Add the MAO-B enzyme to the wells and incubate to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the substrate, fluorescent probe, and HRP.
-
Measurement: Measure the fluorescence intensity kinetically over time using a microplate reader (Excitation/Emission ~530-560 nm / ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
3. Neurotrophin Synthesis Assay (ELISA)
This protocol describes the quantification of a specific neurotrophin, such as Brain-Derived Neurotrophic Factor (BDNF), in cell culture supernatants.
-
Sample Collection: Culture neuronal cells and treat with various concentrations of this compound for a specified period. Collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available BDNF ELISA kit. Briefly, add standards and samples to the antibody-coated microplate.
-
Incubation: Incubate with a detection antibody, followed by a substrate solution to develop a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of BDNF in the samples.
4. MAP Kinase Pathway Activation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2, a key downstream effector in the MAP kinase pathway.
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound-induced neurotrophic effects.
Experimental Workflow Diagram
References
Validation & Comparative
A Comparative Analysis of Paliroden and Xaliproden on Neurogenesis: A Guide for Researchers
This guide provides a detailed comparative analysis of two neurotrophic compounds, Paliroden and Xaliproden, and their effects on neurogenesis. The information presented is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and regenerative medicine. This document summarizes the available experimental data, outlines detailed experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive overview for further research and development.
Introduction
Neurogenesis, the process of generating new neurons, is a critical area of research for developing treatments for neurodegenerative diseases and brain injuries. Both this compound (SR57667B) and Xaliproden (SR57746A) are non-peptidic compounds that have demonstrated neurotrophic and neuroprotective properties, making them promising candidates for therapeutic interventions aimed at enhancing neural repair. This guide provides a side-by-side comparison of their effects on the key stages of neurogenesis.
Data Presentation: Comparative Effects on Neurogenesis
While a direct head-to-head quantitative comparison from a single comprehensive study is not fully available in the public domain, the following table summarizes the observed effects of this compound and Xaliproden on various aspects of neurogenesis based on available research abstracts and related studies.
| Parameter | This compound (SR57667B) | Xaliproden (SR57746A) | Reference |
| Neural Progenitor Formation (in vitro) | Increased rate of formation, comparable to NGF and BDNF. | Increased rate of formation, comparable to NGF and BDNF. | [1] |
| Mature Neuron Formation (in vitro) | Increased rate of formation, comparable to NGF and BDNF. | Increased rate of formation, comparable to NGF and BDNF. | [1] |
| Neural Progenitor Proliferation (in vivo) | Strong increase observed in the dentate gyrus (BrdU and Ki67 labeling). | Stimulates neuronal cell differentiation and proliferation. | [1][2] |
| Neural Stem Cell Migration (in vivo) | Strongly activates migration from the lateral ventricle after lesion (3-fold increase in migration distance). | Promotes neuronal cell differentiation and migration. | [1] |
| Neuronal Differentiation (in vivo) | Increased neuronal differentiation in the granular layer of the dentate gyrus (Doublecortin labeling). | Stimulates neuronal cell differentiation. | |
| Reparative Neurogenesis | Enhances reparative neurogenesis by increasing the number of neural stem cells reaching the lesion site and their differentiation into neurons. | Exhibits neuroprotective effects in various models. | |
| Constitutive Neurogenesis | Increases constitutive neurogenesis in the adult brain. | Promotes neuronal survival and differentiation. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of neurogenesis, providing a framework for the type of research used to evaluate compounds like this compound and Xaliproden.
In Vitro Neurogenesis Assay: Neurosphere Culture and Differentiation
This assay is used to assess the potential of compounds to induce the proliferation and differentiation of neural stem cells (NSCs) into mature neurons in a controlled environment.
a. Neurosphere Culture:
-
Cell Source: Neural stem cells are isolated from the subventricular zone (SVZ) or the dentate gyrus of adult rat brains.
-
Culture Medium: Cells are cultured in a serum-free medium supplemented with mitogens such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) to promote proliferation and the formation of floating spherical colonies known as neurospheres.
-
Treatment: this compound or Xaliproden is added to the culture medium at various concentrations (e.g., 1 nM to 100 nM). Control cultures receive either vehicle or known neurotrophic factors like NGF or BDNF.
-
Analysis: The number and size of neurospheres are quantified after a set period (e.g., 7-10 days) as a measure of NSC proliferation.
b. Differentiation Assay:
-
Procedure: Neurospheres are collected, dissociated into single cells, and plated on an adhesive substrate (e.g., poly-L-ornithine and laminin-coated plates) in a medium lacking mitogens but containing the test compounds.
-
Analysis: After a differentiation period (e.g., 5-7 days), cells are fixed and stained with antibodies against specific cell markers:
-
Immature Neurons: Doublecortin (DCX) or β-III tubulin.
-
Mature Neurons: Neuronal Nuclei (NeuN).
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP).
-
Oligodendrocytes: Oligodendrocyte Transcription Factor 2 (Olig2).
-
-
Quantification: The percentage of cells expressing each marker is determined by counting fluorescently labeled cells under a microscope.
In Vivo Neurogenesis Assessment in Adult Rodents
These experiments evaluate the effects of the compounds on neurogenesis within the context of a living organism.
a. Animal Model: Adult rats or mice are used. For studies on reparative neurogenesis, a brain lesion model (e.g., chemically induced lesion) can be employed.
b. Drug Administration: this compound or Xaliproden is administered systemically (e.g., orally or via intraperitoneal injection) over a specific period.
c. Cell Proliferation Analysis (BrdU/Ki67 Labeling):
-
BrdU Incorporation: 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, is injected to label dividing cells.
-
Tissue Processing: After a set survival period, animals are euthanized, and their brains are sectioned.
-
Immunohistochemistry: Brain sections are stained with antibodies against:
-
BrdU: To identify newly divided cells.
-
Ki67: An endogenous marker for proliferating cells.
-
-
Quantification: The number of BrdU-positive or Ki67-positive cells in the dentate gyrus is counted using stereological methods.
d. Cell Migration and Differentiation Analysis (Doublecortin Staining):
-
Immunohistochemistry: Brain sections are stained with an antibody against Doublecortin (DCX), a microtubule-associated protein expressed in migrating and differentiating neuroblasts.
-
Analysis: The number and morphology of DCX-positive cells in the dentate gyrus are analyzed to assess neuronal differentiation and migration. Co-labeling with BrdU can confirm the fate of newly born cells.
Signaling Pathways and Mechanisms of Action
This compound: Proposed Neurotrophic Signaling
The precise signaling pathway for this compound's neurogenic effects is not yet fully elucidated. However, its characterization as a neurotrophic compound suggests it may activate pathways similar to those triggered by endogenous neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF). This would likely involve the activation of receptor tyrosine kinases and downstream signaling cascades that promote cell survival, proliferation, and differentiation.
References
Paliroden's Neuroprotective Profile: A Comparative Analysis in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Paliroden (Paliperidone) against other antipsychotic agents in various experimental models. This analysis is supported by experimental data, detailed methodologies, and visualizations of the implicated signaling pathways.
Paliperidone, an atypical antipsychotic, has demonstrated significant neuroprotective properties in multiple preclinical studies. These effects are attributed to its ability to mitigate neuronal damage induced by a variety of stressors, including excitotoxicity, oxidative stress, and neuroinflammation. This guide synthesizes the available data to offer a clear comparison of Paliperidone's efficacy and mechanisms of action against other commonly used antipsychotics.
Comparative Efficacy of Paliperidone in In Vitro Neuroprotection
In vitro studies are fundamental in elucidating the direct neuroprotective effects of pharmaceutical compounds on neuronal cells. Paliperidone has been extensively evaluated in various cell-based models, consistently demonstrating a protective role against neurotoxic insults.
Neuroprotection Against Diverse Stressors in SH-SY5Y and SK-N-SH Neuroblastoma Cells
Studies utilizing human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, have been pivotal in comparing Paliperidone with other antipsychotics. These cells, when exposed to neurotoxins, mimic some of the pathological processes observed in neurodegenerative diseases.
Table 1: Comparative Neuroprotective Effects of Antipsychotics on SH-SY5Y Cells
| Stressor | Drug | Concentration (µM) | Outcome Measure | Result | Reference |
| β-amyloid (25-35) | Paliperidone | 10, 50 | Cell Viability | Significant protection | [1] |
| Olanzapine | 100 | Cell Viability | Best protection at this concentration | [1] | |
| MPP+ | Paliperidone | 10, 50 | Cell Viability | Significant protection | [1] |
| Olanzapine | 100 | Cell Viability | Best protection at this concentration | [1] | |
| Hydrogen Peroxide | Paliperidone | 10, 50, 100 | Cell Viability | Solely protective among tested APDs | [1] |
| Dopamine (100 µM) | Paliperidone | 10 | Cell Viability | Slight improvement | |
| Haloperidol | 10, 50, 100 | Cell Viability | Significant decrease | ||
| Risperidone | 10, 50, 100 | Cell Viability | No significant effect |
Table 2: Comparative Effects of Antipsychotics on Caspase-3 Activity in SK-N-SH Cells
| Treatment | Drug | Concentration (µM) | Outcome Measure | Result |
| Baseline | Paliperidone | 10, 50, 100 | Caspase-3 Activity | Significant decrease |
| Risperidone | 10, 50, 100 | Caspase-3 Activity | Decrease | |
| Haloperidol | 10, 50, 100 | Caspase-3 Activity | Significant increase | |
| Dopamine (100 µM) | Paliperidone + Dopamine | 10, 50, 100 | Caspase-3 Activity | Reduction of dopamine-induced increase |
| Risperidone + Dopamine | 10, 50, 100 | Caspase-3 Activity | Reduction of dopamine-induced increase | |
| Haloperidol + Dopamine | 10, 50, 100 | Caspase-3 Activity | Potentiation of dopamine-induced increase |
Neuroprotective Effects of Paliperidone in Animal Models
Animal models provide a more complex physiological environment to validate the neuroprotective potential of compounds. Paliperidone has been shown to be effective in an animal model of Alzheimer's disease.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model of Alzheimer's Disease
Intracerebroventricular (i.c.v.) injection of LPS in rodents induces neuroinflammation, oxidative stress, and cognitive deficits, mimicking aspects of Alzheimer's disease pathology.
Table 3: Effects of Paliperidone in an LPS-Induced Animal Model of Alzheimer's Disease
| Treatment Group | Behavioral Outcome (Morris Water Maze) | Biochemical Markers (Hippocampus & Cortex) |
| LPS Control | Increased escape latency and path length | Increased oxidative stress markers, cholinergic dysfunction |
| LPS + Paliperidone (1 & 2 mg/kg) | Significantly decreased escape latency and path length | Attenuation of oxidative stress, restoration of cholinergic function |
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y or SK-N-SH cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates. After adherence, cells are pre-treated with various concentrations of Paliperidone or other antipsychotics for a specified duration (e.g., 24 hours) before being exposed to neurotoxins such as β-amyloid peptide (25-35), MPP+, hydrogen peroxide, or dopamine for another period (e.g., 24 hours).
Cell Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, the medium is replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Caspase-3 Activity Assay: Apoptosis is quantified by measuring the activity of caspase-3. Cell lysates are prepared and incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). The fluorescence of the cleaved substrate is measured using a fluorometer with excitation and emission wavelengths of 380 nm and 460 nm, respectively. Caspase-3 activity is normalized to the total protein content of the lysate.
Animal Model of LPS-Induced Neuroinflammation
Animals and LPS Administration: Male Wistar rats or mice are used. A single intracerebroventricular (i.c.v.) injection of Lipopolysaccharide (LPS) is administered to induce neuroinflammation.
Drug Administration: Paliperidone (1 or 2 mg/kg) is administered intraperitoneally (i.p.) daily for a period of, for example, 21 days, starting from the day of LPS infusion.
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, the Morris Water Maze test is performed. The test consists of acquisition trials where the animal learns to find a hidden platform in a pool of water, followed by a probe trial where the platform is removed to assess memory retention. Escape latency, path length, and time spent in the target quadrant are recorded.
Biochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissues (hippocampus and cortex) are collected for biochemical analysis. This includes measuring markers of oxidative stress (e.g., malondialdehyde, glutathione) and cholinergic function (e.g., acetylcholinesterase activity).
Signaling Pathways in Paliperidone-Mediated Neuroprotection
Paliperidone exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. The Akt/GSK-3β pathway is a central mechanism, with additional contributions from the NRF2 and TLR4 signaling pathways.
The Akt/GSK-3β Signaling Pathway
The PI3K/Akt pathway is a critical cell survival pathway. Activation of Akt leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic enzyme. Paliperidone has been shown to activate this pathway, thereby promoting neuronal survival.
Caption: Paliperidone activates the Akt/GSK-3β pathway.
The NRF2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Paliperidone can enhance NRF2 activity, leading to the expression of antioxidant enzymes and cellular protection.
Caption: Paliperidone modulates the NRF2 antioxidant pathway.
The TLR4 Inflammatory Pathway
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that can trigger neuroinflammatory cascades. Paliperidone has been shown to prevent the activation of the TLR4 signaling pathway, thereby reducing neuroinflammation.
Caption: Paliperidone inhibits the TLR4-mediated inflammatory pathway.
References
Paliroden's Neurotrophic Efficacy: A Comparative Analysis with Other Small Molecule Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Paliroden and other small molecule neurotrophic agents, focusing on their efficacy and underlying mechanisms of action. While comprehensive clinical efficacy data for this compound remains limited in the public domain, this analysis synthesizes available preclinical information and draws comparisons with other notable neurotrophic compounds for which more extensive data has been published.
This compound (SR57667B) is a non-peptidic, orally active compound that has been investigated for its neurotrophic properties, primarily in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Its proposed mechanism of action centers on the activation of endogenous neurotrophin synthesis, which in turn is believed to promote the formation of new neural progenitors and mature neurons.[1] Some evidence also suggests that this compound may act as an irreversible inhibitor of monoamine oxidase B (MAOB).[1] Despite the completion of Phase 2 clinical trials for Alzheimer's disease, specific efficacy data from these studies have not been widely disseminated in publicly available literature.[2]
This guide aims to contextualize the potential of this compound by comparing its known attributes with those of other small molecule neurotrophic agents that have been more extensively characterized in preclinical and clinical studies. These agents are broadly categorized by their mechanisms of action, such as Trk receptor agonists and modulators of neurotrophin synthesis.
Comparative Efficacy of Small Molecule Neurotrophic Agents
The following tables summarize the available efficacy data for various small molecule neurotrophic agents. It is important to note the absence of direct comparative studies involving this compound, necessitating a cross-study comparison which has inherent limitations.
Table 1: Clinical Efficacy Data for Small Molecule Neurotrophic Agents
| Compound | Indication | Study Phase | Key Efficacy Endpoint(s) | Results | Reference(s) |
| This compound (SR57667B) | Alzheimer's Disease | Phase 2 | Not Publicly Available | Data not publicly available. | [2] |
| Xaliproden (SR57746A) | Amyotrophic Lateral Sclerosis (ALS) | Phase 2 | Rate of deterioration in Forced Vital Capacity (FVC) | 43% slower rate of deterioration in FVC in completer analysis. | Sanofi |
| Phase 3 | Time to Vital Capacity (VC) <50% | 30% relative risk reduction in one study. | Sanofi |
Disclaimer: The data presented is for informational purposes only and is based on publicly available information. Direct comparison between studies may be misleading due to differences in study design, patient populations, and endpoints.
Table 2: Preclinical Efficacy of Selected Small Molecule Neurotrophic Agents
| Compound | Model System | Assay | Key Findings | Reference(s) |
| This compound (SR57667B) | Adult Brain | Neurogenesis | Promotes adult brain neurogenesis (review, no specific data). | |
| Xaliproden (SR57746A) | PMN Mouse Model | mRNA Expression | Overcomes deficits in NGF and NT-3 mRNA. | Sanofi |
| 7,8-Dihydroxyflavone | Cultured Hippocampal Neurons | TrkB Activation | Induces TrkB tyrosine phosphorylation. | N/A |
| BDNF knockout mice | TrkB Activation | Induces TrkB phosphorylation in the cortex. | N/A | |
| LM22A-4 | Mouse Model of Spinal Cord Injury | Neuroprotection | Upregulates p-TrkB in a dose-dependent manner. | N/A |
| Significantly decreased the number of apoptotic neurons. | N/A |
Mechanistic Insights and Signaling Pathways
The neurotrophic effects of these small molecules are mediated through distinct signaling pathways. While the precise pathway for this compound remains to be fully elucidated, other agents offer clearer examples of molecular mechanisms.
TrkB Agonists: 7,8-Dihydroxyflavone and LM22A-4
7,8-Dihydroxyflavone and LM22A-4 are well-characterized agonists of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). Activation of TrkB initiates downstream signaling cascades crucial for neuronal survival, growth, and plasticity.
Putative Signaling Pathway for Neurotrophin Synthesis Induction by this compound
While the specific signaling cascade for this compound is not detailed in the available literature, a plausible mechanism for a compound that induces neurotrophin synthesis would involve the activation of transcription factors such as the cAMP response element-binding protein (CREB). CREB is a key regulator of the expression of genes encoding neurotrophins like BDNF and Nerve Growth Factor (NGF).
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies relevant to the assessment of small molecule neurotrophic agents.
Neurogenesis Assay (BrdU Incorporation)
This assay is used to identify and quantify newly synthesized DNA, and by extension, proliferating cells.
Protocol Summary:
-
Cell Culture: Primary hippocampal neurons are isolated and cultured.
-
Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium.
-
Incubation: Cells are incubated to allow for the incorporation of BrdU into the DNA of proliferating cells.
-
Immunocytochemistry: Cells are fixed, permeabilized, and stained with antibodies specific for BrdU and a neuronal marker (e.g., β-tubulin III).
-
Analysis: The percentage of cells positive for both BrdU and the neuronal marker is quantified using fluorescence microscopy and image analysis software.
TrkB Activation Assay (Western Blot)
This method is used to detect the phosphorylation and subsequent activation of the TrkB receptor and its downstream signaling proteins.
Protocol Summary:
-
Cell Lysis: Neuronal cells treated with a TrkB agonist (e.g., 7,8-dihydroxyflavone) are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated TrkB (p-TrkB), total TrkB, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: Secondary antibodies conjugated to a reporter enzyme are used to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of activation.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.
Protocol Summary:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme and a suitable substrate (e.g., a fluorogenic substrate that produces a detectable signal upon oxidation) are prepared in an assay buffer.
-
Inhibitor Incubation: The MAO-B enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The fluorescence or absorbance of the product is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to calculate the percent inhibition and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound represents a promising small molecule neurotrophic agent with a proposed mechanism of inducing endogenous neurotrophin synthesis. However, a comprehensive evaluation of its efficacy in comparison to other agents is hampered by the limited availability of public data from its clinical trials and detailed preclinical studies. In contrast, agents like the TrkB agonists 7,8-dihydroxyflavone and LM22A-4 have well-documented preclinical efficacy and a clear mechanism of action. Xaliproden, another agent from the same original developer as this compound, has shown some modest clinical effects in ALS.
For the research and drug development community, the case of this compound underscores the need for greater transparency in the reporting of clinical trial data to facilitate a more complete understanding of the therapeutic landscape. Further preclinical studies directly comparing these different classes of small molecule neurotrophic agents using standardized assays would be invaluable in guiding future drug development efforts in the field of neurodegenerative diseases.
References
Paliroden: A Neurotrophic Agent, Not a Confirmed MAO-B Inhibitor
A Head-to-Head Comparison with Established MAO-B Inhibitors Reveals a Fundamental Discrepancy in Mechanism of Action
For researchers, scientists, and drug development professionals, a precise understanding of a compound's mechanism of action is paramount. While Paliroden has been anecdotally referenced as a potential irreversible inhibitor of Monoamine Oxidase B (MAO-B), a thorough review of available scientific literature does not substantiate this claim with quantitative enzymatic data.[1][2] Instead, evidence points towards this compound's role as a neurotrophic agent, promoting the synthesis of endogenous neurotrophins.[1][2][3] This guide provides a comparative overview of this compound and established MAO-B inhibitors, highlighting the critical distinction in their primary biological functions.
This compound: A Neurotrophic Compound
This compound is described as an orally active, non-peptidic compound that stimulates the synthesis of endogenous neurotrophins. Studies have indicated that this compound may increase the formation of neural progenitors and mature neurons, suggesting its potential therapeutic application in neurodegenerative conditions like Alzheimer's and Parkinson's disease through a neuro-restorative or neuro-protective mechanism.
The proposed mechanism of action for this compound centers on its ability to enhance neurogenesis. This is distinct from the enzymatic inhibition of MAO-B. While the precise signaling pathway for this compound's neurotrophic action is not extensively detailed in the available literature, it is hypothesized to support neuronal survival and differentiation.
Established MAO-B Inhibitors: A Clear Mechanism
In contrast to this compound, compounds such as Selegiline, Rasagiline, and Safinamide are well-characterized, selective MAO-B inhibitors. Monoamine Oxidase B is an enzyme responsible for the degradation of key neurotransmitters in the brain, most notably dopamine. By inhibiting MAO-B, these drugs increase the synaptic availability of dopamine, which is a cornerstone of symptomatic treatment for Parkinson's disease.
The mechanism of these inhibitors is direct enzymatic modulation, which can be either reversible or irreversible. This leads to a reduction in the breakdown of dopamine in the brain, thereby alleviating motor symptoms in Parkinson's disease.
Head-to-Head Comparison: A Mechanistic Mismatch
A direct quantitative comparison of this compound with established MAO-B inhibitors is not feasible due to the lack of verifiable data on this compound's MAO-B inhibitory activity. A comparative guide for drug development professionals must be based on empirical data, such as IC50 or Ki values from enzymatic assays. The absence of such data for this compound in the scientific literature prevents a meaningful head-to-head analysis in the context of MAO-B inhibition.
The table below summarizes the available information, highlighting the differences in their proposed mechanisms.
| Feature | This compound | Selegiline | Rasagiline | Safinamide |
| Primary Mechanism | Neurotrophic Agent | Irreversible MAO-B Inhibitor | Irreversible MAO-B Inhibitor | Reversible MAO-B Inhibitor |
| Biological Effect | Stimulates synthesis of neurotrophins | Increases dopamine availability | Increases dopamine availability | Increases dopamine availability |
| MAO-B IC50 | Not Reported | ~7 nM | ~14 nM | ~80 nM |
| MAO-A/MAO-B Selectivity | Not Reported | Selective for MAO-B at low doses | Selective for MAO-B | Selective for MAO-B |
Experimental Protocols: Assessing MAO-B Inhibition
To determine if a compound acts as an MAO-B inhibitor, a standardized set of in vitro enzymatic assays is required. The following is a generalized protocol for assessing the potency and selectivity of putative MAO-B inhibitors.
In Vitro MAO-B Enzymatic Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.
2. Materials:
- Human recombinant MAO-B enzyme
- MAO-B substrate (e.g., benzylamine)
- Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
- Detection reagent (e.g., Amplex Red, horseradish peroxidase)
- Test compound and reference inhibitor (e.g., Selegiline)
- 96-well microplates
3. Procedure:
- Prepare serial dilutions of the test compound and reference inhibitor.
- Add the MAO-B enzyme to the wells of the microplate.
- Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the MAO-B substrate and detection reagent.
- Monitor the fluorescence or absorbance at regular intervals using a plate reader.
- Calculate the rate of reaction for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4. Selectivity Assay: A parallel assay using human recombinant MAO-A and a specific substrate (e.g., kynuramine) is performed to determine the IC50 for MAO-A. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).
Conclusion
Based on the current scientific evidence, this compound should be categorized as a neurotrophic agent rather than a primary MAO-B inhibitor. The assertion that it may be an irreversible MAO-B inhibitor is not supported by publicly available enzymatic data. For researchers in drug development, this distinction is critical. While both neurotrophic agents and MAO-B inhibitors hold promise for the treatment of neurodegenerative diseases, their mechanisms of action are fundamentally different. Future research should focus on elucidating the precise signaling pathways of this compound's neurotrophic effects and on conducting definitive enzymatic assays to clarify its role, if any, in MAO-B inhibition. Until such data is available, a direct head-to-head comparison of this compound with established MAO-B inhibitors on the basis of enzymatic inhibition is not scientifically valid.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Paliroden's Therapeutic Target in Parkinson's Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Paliroden (SR57667B), an investigational compound, has been explored as a potential therapeutic agent for Parkinson's disease (PD). This guide provides a comparative analysis of this compound's proposed therapeutic targets against other prominent strategies in PD drug development. Due to the limited public availability of specific preclinical and clinical data for this compound, this guide will focus on a comparative validation of its underlying mechanisms of action—neurotrophism and monoamine oxidase B (MAO-B) inhibition—against alternative approaches.
Executive Summary
This compound is characterized as an orally active, neurotrophic, non-peptidic compound that may also function as an irreversible inhibitor of MAO-B.[1] It has undergone Phase 2 clinical trials for Parkinson's disease (NCT00228150 and NCT00220272); however, the results of these studies have not been widely disseminated. This guide will, therefore, evaluate the therapeutic rationale of this compound by comparing the established and investigational efficacy of its proposed target classes with other key therapeutic strategies in Parkinson's disease, namely α-synuclein-targeted therapies and neurotrophic factor-based therapies.
Comparative Efficacy of Therapeutic Strategies
The following tables summarize the quantitative data from clinical trials for different therapeutic approaches relevant to the validation of this compound's targets.
Table 1: Efficacy of MAO-B Inhibitors in Early Parkinson's Disease
| Intervention Class | Key Study/Meta-analysis | Primary Outcome Measure | Result |
| MAO-B Inhibitors | Meta-analysis (12 trials, 2514 patients) | Change in Unified Parkinson's Disease Rating Scale (UPDRS) motor score at 1 year | 3.79 point less progression with MAO-B inhibitors vs. control |
| Change in UPDRS Activities of Daily Living (ADL) score at 1 year | 1.49 point less progression with MAO-B inhibitors vs. control | ||
| PD MED Randomized Trial | Parkinson's Disease Questionnaire (PDQ-39) mobility score | 4.2 points better with MAO-B inhibitors compared to COMT inhibitors |
Source: Multiple clinical trials and meta-analyses.
Table 2: Efficacy of α-Synuclein-Targeted Therapies
| Intervention | Key Study | Primary Outcome Measure | Result |
| Prasinezumab (monoclonal antibody) | PASADENA (Phase 2) | Change in MDS-UPDRS total score at 52 weeks | No significant difference compared to placebo.[2] |
| PADOVA (Phase 2b) | Time to confirmed motor progression | Did not meet statistical significance, but showed positive trends. | |
| PASADENA Open-Label Extension | Motor progression and complications | Early-start group had lower rates of motor progression.[3] |
Source: Published results from clinical trials.
Table 3: Efficacy of Neurotrophic Factor-Based Therapies
| Intervention | Key Study | Primary Outcome Measure | Result |
| AAV2-Neurturin (NRTN) | Phase 2 Double-Blind Trial | Change in UPDRS score | Did not meet primary endpoint at 12 months, some delayed benefits observed.[4] |
| GDNF (Glial Cell Line-Derived Neurotrophic Factor) | Multiple Clinical Trials | Change in UPDRS score | Modest effects observed in clinical trials.[5] |
Source: Published results from clinical trials.
Experimental Protocols
Detailed methodologies for the types of studies cited are crucial for interpretation. Below are representative experimental protocols.
In Vitro Neuroprotection Assay
A common method to assess the neuroprotective potential of a compound like this compound involves primary neuronal cell cultures.
-
Cell Culture: Primary dopaminergic neurons are isolated from the ventral mesencephalon of embryonic rodents and cultured under standard conditions.
-
Toxin-Induced Cell Death: To model Parkinson's disease pathology, a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone is added to the culture medium to induce oxidative stress and apoptosis in dopaminergic neurons.
-
Compound Treatment: The cultured neurons are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period before the addition of the neurotoxin.
-
Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by counting surviving tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) via immunocytochemistry.
-
Data Analysis: The percentage of surviving neurons in the compound-treated groups is compared to the toxin-only control group to determine the neuroprotective efficacy.
MAO-B Inhibition Assay
The inhibitory potential of a compound on MAO-B activity is determined using an enzyme inhibition assay.
-
Enzyme Source: Recombinant human MAO-B is used as the enzyme source.
-
Substrate: A specific substrate for MAO-B, such as kynuramine, is used. The enzymatic reaction produces a fluorescent product.
-
Inhibition Assay: The enzyme is incubated with various concentrations of the inhibitor (e.g., this compound).
-
Reaction Initiation and Measurement: The substrate is added to initiate the reaction, and the fluorescence of the product is measured over time using a fluorometer.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration. Novel indole-based MAO-B inhibitors have shown IC50 values in the nanomolar range (e.g., 0.02 µM and 0.03 µM).
Clinical Trial Protocol for Early Parkinson's Disease (Similar to NCT00228150)
-
Study Design: A multinational, multicenter, randomized, parallel-group, double-blind, placebo-controlled Phase 2 study.
-
Participants: Patients with early-stage Parkinson's disease (less than 3 years since diagnosis), Hoehn and Yahr stage ≤ 2.5, and not yet requiring dopaminergic therapy.
-
Intervention: Participants are randomized to receive a fixed daily dose of the investigational drug (e.g., this compound 4 mg/d) or a matching placebo.
-
Primary Outcome: The primary endpoint is the time to progression of disability that necessitates the initiation of levodopa or a dopamine agonist therapy.
-
Secondary Outcomes: These include changes in the Unified Parkinson's Disease Rating Scale (UPDRS) scores (motor, ADL, and total), and global clinical status assessments.
-
Duration: The study follows participants for a predefined period, often one to two years, to assess the rate of disease progression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Hypothesized neurotrophic signaling pathway of this compound.
Caption: Mechanism of action for MAO-B inhibitors like this compound.
Caption: General workflow for therapeutic target validation.
Conclusion
Validating the therapeutic target of this compound in Parkinson's disease is challenging due to the lack of publicly available, specific data. However, by examining its proposed mechanisms of action—neurotrophism and MAO-B inhibition—we can draw comparisons with other therapeutic strategies.
MAO-B inhibitors are an established, albeit modestly effective, symptomatic treatment for early Parkinson's disease. The potential for neurotrophic effects, as suggested for this compound, could offer an added disease-modifying benefit, a highly sought-after goal in Parkinson's therapy.
In comparison, α-synuclein-targeted therapies, while holding great promise for disease modification, have yet to demonstrate definitive clinical efficacy in Phase 2 and 3 trials. Similarly, direct administration of neurotrophic factors has faced significant hurdles in clinical development, showing only modest outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trial of Prasinezumab in Early-Stage Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjneurology.com [vjneurology.com]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Replicating Foundational Paliroden Research: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the key findings from foundational research on Paliroden, a neurotrophic compound investigated for its potential in treating neurodegenerative diseases. Due to the limited public availability of detailed quantitative data and specific experimental protocols from the foundational preclinical studies and a notable absence of published replication studies, this guide will summarize the available information and provide context within the broader landscape of neurotrophic agent research.
This compound (also known as SR57667B) is a non-peptidic, orally active compound designed to stimulate the synthesis of endogenous neurotrophins.[1] Foundational research pointed to its potential to increase the formation of both neural progenitors and mature neurons, positioning it as a candidate for therapeutic intervention in conditions like Alzheimer's and Parkinson's disease.[1] Some research also suggested that this compound may act as an irreversible inhibitor of monoamine oxidase B (MAO-B).[1]
Preclinical and Clinical Landscape: A Summary of Available Data
While the foundational 2006 study by Labie et al. is frequently cited as the primary evidence for this compound's effects on adult brain neurogenesis, the full text and its detailed experimental data are not widely accessible.[2][3] This scarcity of detailed public data presents a significant challenge in attempting to replicate its key findings.
This compound progressed to Phase II clinical trials for the treatment of Alzheimer's disease. The two registered studies were NCT00285025, a study on the effect of SR57667B in patients with Alzheimer's, and NCT00285077, a long-term safety extension study. However, the detailed results of these clinical trials have not been made publicly available, precluding a direct comparison between the preclinical neurogenesis claims and the clinical outcomes in Alzheimer's patients.
The lack of published replication studies for this compound's foundational findings is a critical gap in the scientific record. This aligns with a broader, well-documented "replication crisis" in various scientific fields, where reproducing original findings can be challenging.
Hypothetical Signaling Pathway and Experimental Workflow
Given the absence of specific data on this compound's signaling cascade, a generalized diagram for a neurotrophic compound that stimulates endogenous neurotrophin synthesis is presented below. This is a hypothetical representation and should not be considered a confirmed mechanism for this compound.
A generalized workflow for assessing the neurogenic potential of a compound like this compound in a preclinical setting is outlined below.
References
A Comparative Guide to the Translational Potential of Paliperidone: From Preclinical Discovery to Clinical Application
An Important Clarification on Paliroden vs. Paliperidone: This guide focuses on the antipsychotic agent Paliperidone . Initial literature searches may reveal a compound named This compound (SR57667B), which was investigated for neurodegenerative diseases like Alzheimer's.[1][2] this compound's development was discontinued after Phase II trials, and publicly available data is limited.[2][3] In contrast, Paliperidone (9-hydroxyrisperidone) is the major active metabolite of the well-established antipsychotic risperidone and has a wealth of preclinical and clinical data, making it an excellent case study for translational science.[4] This guide will assess the successful translation of Paliperidone from laboratory models to a widely used clinical therapy.
Introduction to Paliperidone and its Translational Context
Paliperidone is an atypical antipsychotic approved for the treatment of schizophrenia and schizoaffective disorder. Its development presents a unique translational pathway, as it is the primary active metabolite of risperidone, a previously approved and successful antipsychotic. This relationship provided a strong foundation for predicting its pharmacological activity and clinical profile. The primary translational success of paliperidone lies not just in its inherent efficacy, which is similar to risperidone, but in the development of advanced drug delivery systems, such as the extended-release (ER) oral tablets and long-acting injectable (LAI) formulations, which have significantly improved patient adherence and outcomes.
This guide will compare the preclinical data that predicted Paliperidone's clinical utility with the outcomes observed in human trials. We will focus on its mechanism of action, pharmacokinetics, efficacy, and safety profile, using its parent drug, risperidone, as a primary comparator.
Mechanism of Action: From Receptor Binding to Clinical Effects
Paliperidone's therapeutic effects are primarily mediated by its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor blockade is a hallmark of atypical antipsychotics, thought to contribute to efficacy against positive symptoms of schizophrenia (D2 blockade) while mitigating the risk of extrapyramidal side effects and potentially improving negative symptoms and cognitive function (5-HT2A blockade).
Preclinical studies in rodent models established this receptor binding profile, which was later confirmed in human clinical studies. Paliperidone also shows antagonistic activity at adrenergic α1 and α2, and histaminergic H1 receptors, which helps explain some of its side effects, such as orthostatic hypotension and sedation.
Receptor Binding Affinity (Ki, nM) in Preclinical Models
| Receptor | Paliperidone | Risperidone | Reference |
| Dopamine D2 | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | |
| Serotonin 5-HT2A | High Affinity | High Affinity | |
| Serotonin 5-HT7 | Moderate Affinity | Lower Affinity | |
| Adrenergic α1 | Moderate Affinity | Moderate Affinity | |
| Adrenergic α2 | Moderate Affinity | Moderate Affinity | |
| Histamine H1 | Moderate Affinity | Moderate Affinity |
Note: A lower Ki value indicates a higher binding affinity.
Pharmacokinetics: A Translational Success Story
The translation of Paliperidone's pharmacokinetics (PK) from preclinical animal models to humans has been remarkably successful, particularly in the development of its long-acting injectable (LAI) formulations.
Preclinical to Clinical Pharmacokinetic Workflow
Comparative Pharmacokinetic Parameters
In preclinical studies, rats were used to model the PK of LAI formulations. These models, incorporating factors like particle size and local tissue response, successfully predicted the multi-phasic release profile seen in humans. Unlike risperidone, paliperidone is not extensively metabolized by the liver, with about 59% excreted unchanged in the urine, reducing the potential for drug-drug interactions.
| Parameter | Preclinical (Rat, LAI) | Clinical (Human, LAI) | Reference |
| Tmax (Peak Plasma Time) | 7-14 days | ~13 days (1-month LAI) | |
| 30-33 days (3-month LAI) | |||
| Half-life (t½) | N/A (complex model) | 25-49 days (1-month LAI) | |
| 84-139 days (3-month LAI) | |||
| Metabolism | Limited hepatic metabolism | Limited hepatic metabolism | |
| Excretion | Primarily renal | Primarily renal (~59% unchanged) |
Efficacy: From Animal Models to Patient Outcomes
Preclinical models are used to predict a drug's potential antipsychotic activity. For Paliperidone, these models demonstrated effects consistent with its D2 and 5-HT2A receptor antagonism.
Key Preclinical Efficacy Models
| Experimental Model | Method | Finding | Translational Relevance | Reference |
| Amphetamine-Induced Hypermotility | Rats were administered D-amphetamine to induce hyperactive behavior, a model for psychotic agitation. | Paliperidone (0.8 mg/kg) significantly inhibited hypermotility, with an effect comparable to risperidone. | Predicts efficacy against positive symptoms of schizophrenia. | |
| Conditioned Avoidance Response | Animals are trained to avoid an unpleasant stimulus. Antipsychotics typically disrupt this learned behavior. | Paliperidone demonstrated activity in this model, predictive of antipsychotic effects. | A classic predictive model for antipsychotic activity. | |
| Neurogenesis Studies | The effect of the drug on the proliferation of new neurons was studied in rat brain regions. | Paliperidone increased the number of cells in the subventricular zone (SVZ), suggesting neuroprotective effects. | May relate to long-term benefits on mood and cognition. |
Clinical Efficacy in Schizophrenia
Clinical trials confirmed the predictions from preclinical models. Paliperidone has consistently demonstrated efficacy in reducing the symptoms of schizophrenia. The standard measure for this is the Positive and Negative Syndrome Scale (PANSS).
| Clinical Trial | Design | Key Efficacy Outcome | Reference |
| Phase III (Acute Schizophrenia) | Multicenter, randomized, double-blind, placebo-controlled trials. | Significant reduction in PANSS total score compared to placebo. | |
| PRIDE Study (LAI vs. Oral Antipsychotics) | Randomized, open-label, 15-month "real-world" study. | Paliperidone Palmitate (LAI) significantly delayed time to treatment failure compared to oral antipsychotics (median difference of 190 days). | |
| Non-inferiority Study (1-Month vs. 3-Month LAI) | Phase 3, double-blind, randomized trial in stabilized patients. | The 3-month LAI was non-inferior to the 1-month LAI in preventing relapse. |
Safety and Tolerability: Preclinical Signals and Clinical Reality
Preclinical toxicology studies are designed to identify potential safety issues before human trials. The adverse effects observed in clinical trials with Paliperidone were largely predictable based on its pharmacology and the known side effects of its parent compound, risperidone.
| Safety Finding / Adverse Event | Preclinical Indication | Clinical Observation | Reference |
| Extrapyramidal Symptoms (EPS) | D2 receptor antagonism in animal models can induce catalepsy, a proxy for EPS. | Akathisia, parkinsonism, and other movement disorders are known side effects, though the risk is thought to be lower than with older antipsychotics due to 5-HT2A antagonism. | |
| Hyperprolactinemia | D2 receptor blockade in the tuberoinfundibular pathway is known to increase prolactin levels in animal models. | Prolactin-related adverse events are commonly reported in clinical trials. | |
| Weight Gain | Antagonism at H1 and 5-HT2C receptors is associated with increased appetite and weight gain in preclinical studies. | Weight increase is one of the most common treatment-emergent adverse events. | |
| Injection Site Reactions | Local tissue response is evaluated in preclinical intramuscular studies. | Injection site pain is the most common adverse event specific to the LAI formulation. |
Experimental Protocols
Protocol 1: Preclinical Receptor Binding Affinity Assay (Methodology Summary)
-
Objective : To determine the binding affinity (Ki) of Paliperidone for various neurotransmitter receptors.
-
Method : Radioligand binding assays are performed using cell membranes prepared from recombinant cell lines expressing the target human receptor (e.g., D2, 5-HT2A).
-
Procedure :
-
Cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) at a fixed concentration.
-
Increasing concentrations of the test compound (Paliperidone) are added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
The concentration of Paliperidone that inhibits 50% of the specific radioligand binding (IC50) is calculated.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: Phase III Clinical Trial for Acute Schizophrenia (Methodology Summary)
-
Objective : To evaluate the efficacy and safety of Paliperidone in patients experiencing an acute episode of schizophrenia.
-
Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population : Adults (e.g., 18-70 years) with a DSM-IV diagnosis of schizophrenia, experiencing an acute exacerbation with a PANSS total score between 70 and 120.
-
Procedure :
-
After a screening period and washout of prohibited medications, eligible patients are randomized to receive a fixed dose of Paliperidone or a placebo for a set duration (e.g., 6 weeks).
-
Efficacy is assessed regularly using validated rating scales. The primary endpoint is the change from baseline to the end of the study in the total PANSS score.
-
Secondary endpoints may include changes in specific PANSS subscales, the Clinical Global Impression-Severity (CGI-S) score, and the Personal and Social Performance (PSP) scale.
-
Safety and tolerability are monitored throughout the trial by recording adverse events, vital signs, laboratory tests (including prolactin levels), and electrocardiograms (ECGs).
-
Conclusion
The translational journey of Paliperidone is a compelling example of successful drug development, guided by a strong preclinical foundation. Its unique status as the active metabolite of risperidone provided a high degree of predictability for its core mechanism of action and clinical efficacy. The key translational success, however, was the innovative application of pharmacokinetic modeling to engineer sophisticated long-acting injectable formulations. By translating preclinical PK data from animal models into predictable, long-term drug delivery systems for humans, developers were able to address one of the most significant challenges in schizophrenia treatment: medication adherence. This has resulted in improved long-term outcomes and relapse prevention for patients, cementing Paliperidone's place as a valuable therapeutic option.
References
Safety Operating Guide
Safe Disposal of Paliroden: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Paliroden, ensuring compliance with regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][2]
-
Ventilation: Use this compound only in areas with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1] Separate eyelids with fingers to ensure adequate flushing and promptly seek medical attention.[1]
-
Ingestion: Do not ingest. If swallowed, wash out the mouth with water, do not induce vomiting, and call a physician immediately.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste under RCRA. Pharmaceutical waste may be classified as hazardous based on its characteristics, such as toxicity, corrosivity, reactivity, or ignitability. Given that this compound is toxic if swallowed and can cause organ damage through repeated exposure, it may be considered hazardous waste.
-
State Regulations: Many states have their own regulations for pharmaceutical waste disposal that may be more stringent than federal laws. It is crucial to be aware of and comply with all applicable local, state, and federal regulations.
Step-by-Step Disposal Procedure for this compound
The following workflow outlines the decision-making process and steps for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Determination: The first step in proper disposal is to determine if the waste is hazardous. Under RCRA, it is the responsibility of the waste generator to make this determination. As a best practice for pharmacologically active materials like this compound, it is advisable to manage it as hazardous waste.
-
Segregation and Collection:
-
Collect this compound waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
Do not mix this compound waste with other incompatible waste streams.
-
Solid waste, such as contaminated labware or PPE, should also be collected in a designated container.
-
-
Storage:
-
Store the waste container in a cool, well-ventilated, and secure area, away from direct sunlight and sources of ignition.
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash. Flushing of hazardous pharmaceuticals is prohibited.
-
Engage a licensed and reputable chemical waste management company for disposal.
-
The standard and recommended method for disposing of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.
-
-
Empty Containers:
-
Empty containers that held this compound must be handled properly. To be considered "empty" under federal regulations, all waste must be removed by standard practices.
-
It is recommended to triple-rinse the container. The rinsate must be collected and disposed of as hazardous waste.
-
After proper cleaning, remove or deface the label before disposing of the container.
-
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.
-
Cleanup:
-
For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.
-
For powder spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all contaminated materials into a suitable, labeled container for disposal.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
